Cotinine-N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
36508-80-2 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 |
InChI Key |
CIPULDKLIIVIER-VIFPVBQESA-N |
SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-] |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |
Appearance |
White to Off-White Solid |
melting_point |
116-117°C |
physical_description |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone; (-)-Cotinine N-oxide; 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide |
Origin of Product |
United States |
Foundational & Exploratory
Cotinine-N-oxide chemical structure and properties
An In-depth Technical Guide to Cotinine-N-oxide for Researchers and Drug Development Professionals
Introduction
This compound is a metabolite of nicotine, the primary psychoactive alkaloid in tobacco. While cotinine is the most well-known and abundant nicotine metabolite, a comprehensive understanding of the full metabolic profile, including minor metabolites like this compound, is crucial for researchers in toxicology, pharmacology, and drug development. This guide provides a detailed examination of the chemical structure, physicochemical properties, metabolic pathways, analytical methodologies, and biological significance of this compound. As a Senior Application Scientist, the following narrative is structured to provide not just technical data, but also the underlying rationale for the experimental and analytical approaches discussed, ensuring a blend of theoretical knowledge and practical insight.
Chemical Identity and Molecular Structure
This compound is structurally derived from cotinine through the oxidation of the pyridine nitrogen atom. This transformation results in a distinct molecule with altered polarity and chemical reactivity compared to its precursors, nicotine and cotinine.
The definitive structure features a lactam on the pyrrolidinone ring and an N-oxide on the pyridine ring. It is classified as a member of the pyrrolidin-2-ones and pyridine N-oxides.[1]
-
IUPAC Name: (5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one[1]
-
CAS Number: 36508-80-2[2][]
-
Canonical SMILES: CN1C2=C[O-][1]
It is critical to distinguish this compound from Nicotine-N-oxide . The latter is a direct metabolite of nicotine where the pyrrolidine nitrogen is oxidized, has the molecular formula C₁₀H₁₄N₂O, and is formed primarily by the enzyme flavin-containing monooxygenase 3 (FMO3).[4] this compound, the subject of this guide, is a downstream metabolite of cotinine.
Physicochemical Properties
The addition of the N-oxide functional group significantly impacts the molecule's physical properties, particularly its polarity and solubility. These characteristics are fundamental to designing effective extraction protocols and chromatographic methods.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Appearance | White to Pale Yellow Solid | [2] |
| Melting Point | 116-118 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Polar Surface Area | 49.0 Ų (Predicted) | |
| LogP | -0.8 (Predicted) |
The high polarity, evidenced by the predicted low LogP value, indicates that this compound is significantly more water-soluble than nicotine or cotinine. This property necessitates specific considerations for its analysis, such as the use of hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar endcapping.
Metabolic Formation and Biological Significance
This compound is a minor urinary metabolite of nicotine, accounting for approximately 2% to 5% of the total nicotine metabolites found in smokers' urine.[5] Its formation follows the primary metabolic conversion of nicotine to cotinine.
-
Nicotine to Cotinine: The vast majority (70-80%) of nicotine is metabolized to cotinine.[6] This two-step process is initiated by cytochrome P450 2A6 (CYP2A6), which forms a nicotine-Δ1'(5')-iminium ion intermediate, subsequently converted to cotinine by aldehyde oxidase.
-
Cotinine to this compound: Cotinine is then further metabolized. The N-oxidation of the pyridine ring to form this compound is catalyzed by a cytochrome P450 enzyme.[5]
The pathway can be visualized as follows:
As a urinary metabolite, this compound serves as a specific biomarker for nicotine exposure.[1][5] Its quantification, alongside other metabolites, contributes to the "Total Nicotine Equivalents" (TNE), providing a comprehensive measure of nicotine dose and metabolic activity in an individual.[5]
Analytical Methodologies
The detection and quantification of this compound in biological matrices like urine or plasma present an analytical challenge due to its high polarity and relatively low concentration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application.[7]
Core Principle: The Self-Validating System
A robust analytical method must be a self-validating system. For trace-level quantification of metabolites, this is achieved by using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d₃. The SIL-IS is chemically identical to the analyte but mass-shifted. It is added at the very beginning of sample preparation to account for any analyte loss during extraction, and it corrects for matrix effects during ionization. The final quantification is based on the ratio of the analyte signal to the SIL-IS signal, ensuring accuracy and precision.
Experimental Protocol: LC-Orbitrap-MS/MS Analysis of this compound in Urine
This protocol is adapted from established methods for nicotine metabolite analysis.[7]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 1 mL of urine, add 50 µL of the internal standard working solution (containing this compound-d₃).
- Vortex the sample for 30 seconds.
- Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.
- Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Chromatography System: High-performance liquid chromatography (HPLC) system.
- Column: A HILIC column is ideal for retaining the polar this compound.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the analyte.
- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole instrument.
- Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.
- Detection Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
- Mass Transitions:
- This compound: Monitor the transition of the precursor ion [M+H]⁺ m/z 193 to a specific product ion, such as m/z 98.[5]
- This compound-d₃ (IS): Monitor the corresponding mass-shifted transition (e.g., m/z 196 → 101).
The workflow for this analysis is summarized in the diagram below.
Considerations for Gas Chromatography (GC)
Direct analysis of N-oxides by GC is challenging due to their low volatility and thermal lability.[8] While not the preferred method for this compound, researchers should be aware of derivatization strategies. For the related compound Nicotine-N-oxide, a method involving thermal rearrangement to a more stable and volatile oxazine derivative has been successfully developed for GC analysis.[8][9] This principle of converting a problematic functional group into a more GC-amenable structure is a cornerstone of advanced GC-based analytical chemistry.
Toxicology and Biological Activity
The biological activity of this compound is not as extensively studied as that of nicotine or cotinine. It is generally considered a detoxification product destined for excretion. However, all metabolites of pharmacologically active compounds warrant investigation. One supplier notes it as a carcinogen, though this requires further substantiation from primary toxicological studies.[2] Its role, if any, in the neuropharmacological effects of tobacco use remains an area for future research.
Conclusion
This compound is a structurally unique, minor metabolite of nicotine that serves as a valuable biomarker for comprehensive tobacco exposure assessment. Its high polarity presents distinct analytical challenges that are best overcome by modern LC-MS/MS techniques employing hydrophilic interaction chromatography and stable isotope dilution for robust quantification. Understanding the chemistry and analytical behavior of this and other minor metabolites is essential for drug development professionals and researchers seeking to build a complete picture of nicotine's fate in the human body and its toxicological implications.
References
-
PAMDB. (2018). nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. [Link]
-
Wikipedia. (n.d.). Nicotine. [Link]
-
Zabłocka-Słowińska, K., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]
-
PubChem. (n.d.). cotinine N-oxide. National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Cotinine N-oxide, a new metabolite of nicotine. [Link]
-
Clinical Chemistry. (n.d.). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro. [Link]
-
ACS Publications. (n.d.). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry. [Link]
-
PubChem. (n.d.). nicotine N-oxide. National Center for Biotechnology Information. [Link]
-
Beishizongheng. (n.d.). 尼古丁-N-氧化物,(S)-Cotinine N-Oxide. [Link]
-
PubMed. (1972). Cotinine N-oxide, a new metabolite of nicotine. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. [Link]
Sources
- 1. cotinine N-oxide | C10H12N2O2 | CID 9815514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 尼古丁-N-氧化物,(S)-Cotinine N-Oxide [bszh.cn]
- 4. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis of Cotinine-N-Oxide for Research Applications
Foreword: Navigating the Synthesis of a Key Nicotine Metabolite
Cotinine-N-oxide (CNO) represents a significant downstream metabolite in the complex biotransformation pathway of nicotine. As the major metabolite of cotinine, its availability as a research standard is crucial for studies in toxicology, pharmacology, and drug metabolism, particularly for quantifying nicotine exposure and understanding the enzymatic pathways governed by cytochrome P450 enzymes like CYP2A6 and CYP2C19.[1]
This guide provides an in-depth, scientifically grounded framework for the synthesis of this compound. It is designed for researchers and drug development professionals who require a robust understanding of not just the synthetic protocol, but the underlying chemical principles that ensure success and product integrity. While detailed, peer-reviewed chemical synthesis protocols for this compound are not abundantly available in the literature, the principles of tertiary amine oxidation are well-established. The methodologies presented herein are adapted from highly reliable and extensively documented procedures for the N-oxidation of structurally analogous alkaloids, primarily nicotine.[2][3] This approach combines established chemical precedent with the specific structural context of cotinine to provide a logical and scientifically valid synthetic strategy.
The Chemical Rationale: Principles of N-Oxidation
The synthesis of this compound from its precursor, cotinine, is fundamentally an N-oxidation reaction. The target is the tertiary nitrogen atom within the pyrrolidinone ring.
-
Nucleophilicity and Steric Hindrance: Cotinine possesses two nitrogen atoms: one in the pyridine ring and one in the pyrrolidinone ring. The nitrogen in the pyrrolidinone ring is an aliphatic tertiary amine, making it significantly more nucleophilic and sterically accessible than the sp²-hybridized nitrogen within the aromatic pyridine ring. This inherent electronic difference ensures high regioselectivity during oxidation; the oxidizing agent will preferentially attack the more electron-rich pyrrolidinone nitrogen.
-
Choice of Oxidant: Hydrogen peroxide (H₂O₂) is an ideal oxidant for this transformation. It is inexpensive, powerful, and its primary byproduct is water, which simplifies downstream purification. However, the reaction can be slow. To enhance the reaction rate, a catalyst is employed.
-
Catalytic Mechanism: Non-oxidizing carboxylic acids, such as citric acid, serve as excellent catalysts.[2] The acid protonates the hydrogen peroxide, forming a more electrophilic oxidizing species (a peroxy acid derivative in situ). This heightened electrophilicity facilitates a more rapid and efficient attack on the nucleophilic nitrogen of the cotinine molecule, leading to the formation of the N-oxide bond.
Stereochemical Considerations
The N-oxidation of a chiral amine introduces a new stereocenter at the nitrogen atom, leading to the potential for diastereomers. In the analogous synthesis of nicotine-N'-oxide from (S)-nicotine, two diastereomers are formed: cis-(1'R, 2'S) and trans-(1'S, 2'S).[4] The trans isomer is typically the predominant form observed in biological systems.[2][4]
Given that (S)-cotinine is the starting material, its oxidation is expected to produce two diastereomers of this compound. The ratio of these isomers will be dependent on the reaction conditions and the steric approach of the oxidant to the nitrogen atom. Separation and characterization of these individual isomers may be necessary depending on the research application.
Experimental Workflow: A Laboratory-Scale Synthesis Protocol
This protocol is adapted from the established methods for nicotine N-oxidation and is designed for a laboratory setting.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| (S)-Cotinine | ≥98% | Sigma-Aldrich, Toronto Research Chemicals | Starting material. |
| Hydrogen Peroxide | 30-50% (w/w) aq. soln. | Fisher Scientific, VWR | Potent oxidizer. Handle with care. |
| Citric Acid | Anhydrous, ACS Grade | Sigma-Aldrich | Catalyst. |
| Methylene Chloride | HPLC Grade | Fisher Scientific | For extraction and drying. |
| n-Propanol | ACS Grade | VWR | For azeotropic dehydration. |
| Acetone | ACS Grade | Fisher Scientific | For crystallization/washing. |
| Molecular Sieves | 4 Å | Sigma-Aldrich | For final drying. |
| Sodium Bicarbonate | Saturated aq. soln. | - | For neutralization. |
| Sodium Sulfite | Saturated aq. soln. | - | For quenching peroxide. |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific | For drying organic layers. |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve (S)-cotinine (e.g., 10.0 g, 56.7 mmol) in a minimal amount of water. Begin stirring and preheat the solution to approximately 40°C.
-
Oxidant Preparation: In a separate beaker, carefully add citric acid (e.g., 0.7 g, 3.6 mmol, ~0.065 equivalents) to a 30% aqueous solution of hydrogen peroxide (e.g., 6.4 g, 63.5 mmol, ~1.1 equivalents).
-
Controlled Addition: Slowly add the hydrogen peroxide/citric acid mixture to the stirring cotinine solution via the addition funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at approximately 80°C. The reaction is exothermic, and external cooling (e.g., a water bath) may be necessary to prevent the temperature from exceeding this point.[2]
-
Reaction Monitoring: After the addition is complete (typically over 1-2 hours), maintain the reaction mixture at 80°C with external heating for an additional 3-4 hours to ensure complete conversion.[3] The total reaction time is approximately 5 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the cotinine spot.
-
Workup - Quenching: Cool the reaction mixture to room temperature in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise to quench any unreacted hydrogen peroxide. Test for the absence of peroxides using peroxide test strips.
-
Extraction: Carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the aqueous layer multiple times with methylene chloride (CH₂Cl₂).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude, oily, or semi-solid residue.
Purification and Isomer Separation
The crude product will likely be a mixture of diastereomers and residual impurities. A multi-step purification process is recommended for obtaining a high-purity product.
Azeotropic Dehydration and Crystallization
This method is effective for removing water and isolating the less soluble trans isomer, analogous to the purification of nicotine-N'-oxide.[2][3]
-
Dehydration: Add n-propanol to the crude residue and distill the mixture. An azeotrope of n-propanol and water will distill off, effectively drying the product.[3]
-
Final Drying: For rigorous drying, the dehydrated residue can be redissolved in methylene chloride and treated with a molecular sieve (4 Å).[3]
-
Crystallization: After removing the solvent, the dry mixture can be induced to crystallize, often by cooling or by adding a small amount of a non-polar solvent like acetone. The trans isomer is typically less soluble and will crystallize out first.[2]
-
Isolation: The crystals are collected by vacuum filtration, washed with cold acetone, and dried under vacuum at a moderate temperature (e.g., 60°C).[3]
Chromatographic Purification
For analytical standards or when separation of both cis and trans isomers is required, column chromatography is the preferred method.
-
Stationary Phase: Alumina or silica gel can be used.
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a polar solvent (e.g., methanol), is typically effective. Fractions should be collected and analyzed by TLC to identify those containing the desired product(s).
Product Characterization and Validation
Confirming the identity and purity of the final product is a critical, self-validating step.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the product.
-
Expected Mass: Cotinine has a monoisotopic mass of 176.10 g/mol . The addition of an oxygen atom to form this compound results in an expected monoisotopic mass of 192.09 g/mol .
-
Analysis: Using high-resolution mass spectrometry (HRMS), such as LC-Q-ToF-MS, the protonated molecule [M+H]⁺ should be observed at an m/z of approximately 193.097.[5][6] Confirmation of this mass with an accuracy of <5 ppm provides strong evidence of successful synthesis.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.
-
Expected ¹H NMR Changes: Upon N-oxidation, the protons on the carbons adjacent to the newly formed N-oxide group (the N-methyl group and the protons at the C5' position of the pyrrolidinone ring) will experience a significant downfield shift due to the deshielding effect of the electronegative oxygen atom.
-
Expected ¹³C NMR Changes: Similarly, the carbon signals for the N-methyl group and the carbons alpha to the nitrogen (C2' and C5') will also shift downfield.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the standard method for determining the purity of the final compound. A single, sharp peak on the chromatogram indicates a high degree of purity.
Safety and Handling
-
Cotinine: While less potent than nicotine, cotinine is still a bioactive alkaloid and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Hydrogen Peroxide (30-50%): This is a strong oxidizing agent and can cause severe skin and eye burns. Always wear gloves, safety glasses, and a lab coat. Work in a fume hood and ensure no incompatible materials are nearby.
-
Solvents: Methylene chloride is a suspected carcinogen. All solvent manipulations should be performed within a fume hood.
-
Exothermic Reaction: The N-oxidation reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.
Conclusion
The synthesis of this compound, while not commonly detailed in synthetic literature, is readily achievable through the logical application of established N-oxidation chemistry. By adapting the robust and well-documented protocols for the oxidation of nicotine, researchers can reliably produce this vital metabolite for analytical and metabolic studies. Rigorous adherence to the principles of controlled reaction conditions, careful workup, and comprehensive analytical characterization is paramount to ensuring the integrity and validity of the final product and the research it enables.
References
- Google Patents. (1987). US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.
-
Fardos, T. Z., et al. (2020). Metabolic pathways of nicotine to cotinine and to its oxidation... ResearchGate. Available at: [Link]
-
Kisaki, T., & Tamaki, E. (1962). Chemistry of the N′-Oxides of Nicotine and Myosmine. Agricultural and Biological Chemistry, 26(11), 723-728. Available at: [Link]
-
Joyce, N. J., & Leete, E. (1984). THE DEMETHYLATION OF NICOTINE: THE ROLE OF NICOTINE-1'-OXIDE. Journal of Natural Products, 47(3), 443-448. Available at: [Link]
-
Piekoszewski, W., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Available at: [Link]
-
P. aeruginosa Metabolome Database. (2018). nicotine-1'-N-oxide (PAMDB120186). Available at: [Link]
-
Dagne, E., & Castagnoli, N. (1972). Cotinine N-oxide, a new metabolite of nicotine. Journal of Medicinal Chemistry, 15(8), 840-841. Available at: [Link]
-
He, Y., et al. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. PMC - NIH. Available at: [Link]
-
Chen, G., et al. (2012). Nicotine-N'-oxidation by flavin monooxygenase enzymes. PMC - NIH. Available at: [Link]
-
Wawrzyńczak, A., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Nicotine. Available at: [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC - PubMed Central. Available at: [Link]
-
Taylor, M. J., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. NIH. Available at: [Link]
- Google Patents. (2020). CN110724126A - Purification method of nicotine and nicotine.
-
Perez-Paramo, Y. X., et al. (2022). CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]
- 3. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides | MDPI [mdpi.com]
Introduction: The Significance of Cotinine Metabolism in Nicotine Pharmacokinetics
An In-Depth Technical Guide to the Metabolic Pathway of Cotinine to Cotinine-N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Cotinine, the primary metabolite of nicotine, serves as the most reliable biomarker for quantifying exposure to tobacco and nicotine products.[1] Its extended biological half-life of approximately 16 hours, compared to nicotine's 2 hours, provides a more stable and integrated measure of nicotine intake.[2] In humans, about 70-80% of a nicotine dose is converted to cotinine, predominantly by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6).[2][3]
While the major metabolic fate of cotinine is 3'-hydroxylation to trans-3'-hydroxycotinine, also mediated by CYP2A6, a network of minor pathways contributes to its complete clearance.[3] Among these is the formation of this compound (CNO), a metabolite resulting from the oxidation of the pyridine nitrogen.[4] Although a minor pathway, understanding the conversion of cotinine to CNO is crucial for developing a comprehensive pharmacokinetic model of nicotine. This knowledge is vital for drug development professionals working on nicotine cessation therapies, for toxicologists assessing nicotine exposure, and for researchers investigating inter-individual variability in drug metabolism. This guide provides a detailed examination of the enzymatic conversion of cotinine to CNO, the underlying mechanisms, and the analytical methodologies required for its study.
The Core Enzymatic Pathway: Cytochrome P450-Mediated N-Oxidation
The biotransformation of cotinine into this compound is an oxidative reaction catalyzed by the Cytochrome P450 (P450) superfamily of enzymes. While multiple P450 isoforms are involved in overall nicotine and cotinine metabolism, the primary enzyme responsible for cotinine oxidation in humans is CYP2A6 .[5][6] In preclinical mouse models, the analogous enzyme CYP2A5 has been shown to catalyze the formation of CNO from cotinine.[5]
The reaction involves the direct oxygenation of the nitrogen atom on the pyridine ring of the cotinine molecule. This contrasts with the N-oxidation of the parent compound, nicotine, which primarily occurs on the pyrrolidine nitrogen and is catalyzed by Flavin-Containing Monooxygenase 3 (FMO3). The distinction is critical: cotinine N-oxidation is a P450-dependent process, highlighting the substrate-specific roles of different enzyme systems in xenobiotic metabolism.
Reaction Mechanism: The P450 Catalytic Cycle
The conversion of cotinine to CNO follows the general catalytic cycle of Cytochrome P450 enzymes. The mechanism can be summarized in the following key steps:
-
Substrate Binding: Cotinine binds to the active site of the CYP2A6 enzyme, displacing a water molecule from the heme iron's axial coordination position.
-
First Electron Transfer: The heme iron, in its ferric (Fe³⁺) state, accepts an electron from its redox partner, NADPH-cytochrome P450 reductase, reducing it to the ferrous (Fe²⁺) state.
-
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.
-
Second Electron Transfer: A second electron is transferred, typically from the same reductase, which reduces the Fe²⁺-O₂ complex.
-
O-O Bond Cleavage: The dioxygen bond is cleaved, facilitated by protonation. One oxygen atom is released as a water molecule, while the other remains as a highly reactive ferryl-oxo species (Compound I).
-
Oxygen Transfer: This potent ferryl-oxo intermediate directly transfers its oxygen atom to the nucleophilic nitrogen of cotinine's pyridine ring, forming this compound.
-
Product Release: The newly formed this compound product dissociates from the active site, returning the enzyme to its initial ferric state, ready for another catalytic cycle.
The overall reaction is: Cotinine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
Enzyme Kinetics
While cotinine-N-oxidation is a recognized metabolic pathway, it is quantitatively less significant than 3'-hydroxylation. Consequently, detailed kinetic parameters for CNO formation are not as extensively characterized as those for the major metabolites. However, studying the kinetics of the primary oxidative pathway catalyzed by the same enzyme family provides a crucial benchmark for understanding substrate affinity and turnover.
The table below summarizes known kinetic parameters for relevant reactions in the nicotine metabolism cascade catalyzed by human CYP enzymes. This data is essential for constructing computational models of nicotine and cotinine pharmacokinetics.
| Substrate | Product | Enzyme | Apparent Km (µM) | Apparent Vmax | Source |
| Nicotine | Cotinine | Human Liver Microsomes | 64.9 ± 32.7 | 28.1 ± 28.7 nmol/mg/hr | [6] |
| Nicotine | Cotinine | Recombinant CYP2A6 | 11.0 | 11.0 nmol/min/nmol P450 | [2] |
| Nicotine | Cotinine | Recombinant CYP2A13 | 20.2 | 8.7 pmol/min/pmol P450 | [7] |
| Cotinine | trans-3'-hydroxycotinine | Recombinant CYP2A13 | 45.2 | 0.7 pmol/min/pmol P450 | [7] |
Table 1: Michaelis-Menten kinetic parameters for key nicotine and cotinine oxidation reactions.
Causality Insight: The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. The lower Km of CYP2A6 for nicotine (11.0 µM) compared to CYP2A13's Km for cotinine (45.2 µM) suggests a higher affinity for the parent compound.[2][7] The significantly lower Vmax for cotinine 3'-hydroxylation compared to nicotine C-oxidation reflects the slower metabolism of cotinine, consistent with its longer biological half-life.[7] Kinetic data for CNO formation, though sparse, would be expected to show an even lower Vmax, reflecting its status as a minor metabolic route.
Experimental Protocol: Quantification of this compound in Human Urine via LC-MS/MS
This section outlines a robust, self-validating workflow for the determination of CNO in biological matrices, a cornerstone for pharmacokinetic and toxicological studies. The method of choice is Isotope-Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry (ID-HPLC-MS/MS), which offers unparalleled sensitivity and specificity.
Rationale for Method Selection
-
HPLC: Provides excellent chromatographic separation of CNO from isobaric interferences and other nicotine metabolites.
-
Tandem Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
-
Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., cotinine-d₃, if CNO-IS is unavailable, requiring careful validation) corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
Step-by-Step Methodology
-
Sample Collection and Preparation:
-
Collect urine samples in sterile polypropylene containers.[8] For stability, samples should be stored at -70°C until analysis.[8]
-
Thaw samples at room temperature.
-
To a 0.5 mL aliquot of urine in a microcentrifuge tube, add the internal standard solution.
-
Self-Validation Check: A quality control (QC) pool of urine spiked with known low, medium, and high concentrations of CNO should be prepared and run with each batch of unknown samples to validate batch accuracy and precision.
-
-
Protein Precipitation (Sample Cleanup):
-
Add 1.0 mL of ice-cold acetonitrile to the urine sample.[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1][8]
-
Carefully transfer the supernatant to a clean tube for analysis. This simple and rapid method is highly effective for preparing biological samples for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 150 x 2.1mm, 5µm) is typically used.[9]
-
Mobile Phase: A gradient elution using a mixture of water and methanol containing a small percentage of formic acid (e.g., 0.1%) to facilitate protonation and improve chromatographic peak shape.[9]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific mass transition for CNO. Based on its molecular formula (C₁₀H₁₂N₂O₂), the protonated molecule [M+H]⁺ would have an accurate mass of m/z 193.0977.[5] A characteristic product ion would be selected for quantification following collision-induced dissociation (CID).
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of standards with known CNO concentrations.
-
Calculate the peak area ratio of the analyte (CNO) to the internal standard for all samples, calibrators, and QCs.
-
Quantify CNO concentrations in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The assay should demonstrate linearity over the expected concentration range.[10]
-
Conclusion and Future Directions
The N-oxidation of cotinine to this compound represents a minor but integral component of nicotine's metabolic profile. This pathway is catalyzed in humans primarily by the polymorphic enzyme CYP2A6. While not as quantitatively significant as 3'-hydroxylation, its characterization is essential for a complete understanding of nicotine disposition and for refining pharmacokinetic models used in clinical and preclinical research. The analytical workflows, grounded in ID-HPLC-MS/MS, provide the necessary precision and accuracy to measure CNO and other metabolites, enabling researchers to investigate how factors like genetic polymorphisms in CYP2A6, drug-drug interactions, and physiological state can influence the complete metabolic fate of nicotine. Future research should focus on elucidating the specific kinetic parameters of CNO formation by CYP2A6 and exploring any potential pharmacological activity of this metabolite, which remains largely uncharacterized.
References
-
Hecht, S. S., Murphy, S. E., Carmella, S. G., Li, S., Jensen, J., Le, C., & Hatsukami, D. K. (2000). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences, 97(23), 12493–12497. [Link]
-
Al-Ghananeem, A. M., Damiri, R., & Crooks, P. A. (2023). Metabolic pathways of nicotine to cotinine and to its oxidation products trans 3-HC, 5-HC, and CNO catalyzed by CYP2A5. ResearchGate. [Link]
-
Messina, E. S., Tyndale, R. F., & Sellers, E. M. (1997). A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes. The Journal of Pharmacology and Experimental Therapeutics, 282(3), 1608–1614. [Link]
-
Deng, F., & Zhang, X. (2018). Primary pathways of nicotine oxidation. ResearchGate. [Link]
-
Wang, B., Li, H., & Zhang, Y. (2014). Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation. The Journal of Physical Chemistry B, 118(37), 10895–10905. [Link]
-
Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes. British Journal of Clinical Pharmacology, 41(6), 499–505. [Link]
-
Hecht, S. S., Carmella, S. G., & Murphy, S. E. (2000). 2'-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: formation of a lung carcinogen precursor. PubMed. [Link]
-
Bao, Z., He, X. Y., Ding, X., Prabhu, S., & Hong, J. Y. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(2), 258–261. [Link]
-
Szumska, M., Mroczek, P., Tyrpień-Golder, K., Pastuszka, B., & Janoszka, B. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3643. [Link]
-
Szumska, M., Mroczek, P., Tyrpień-Golder, K., Pastuszka, B., & Janoszka, B. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]
-
Kuklenyik, Z., et al. (2013). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. [Link]
-
Tan, X., et al. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Behavioral Neuroscience, 15, 758252. [Link]
-
Jones, J. P., et al. (2012). Fundamental Parameters Determining Hydroxylation by Cytochrome P450 2A6 at the 5′-Carbon or the N-Methyl Carbon. The Journal of Physical Chemistry B, 116(25), 7437–7445. [Link]
-
National Cancer Institute. (2021). Nicotine Metabolite Ratio - Serum and Saliva. NCI Hub. [Link]
-
Szumska, M., et al. (2024). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. PubMed. [Link]
-
McGuffey, J. E., et al. (2021). Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry. ACS Omega, 6(32), 20959–20966. [Link]
-
National Center for Biotechnology Information. (n.d.). cotinine N-oxide. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Abu-Qare, A. W., & Elmasry, E. (2017). Determination of nicotine, cotinine and nicotine N-Oxide in human blood, plasma, urine, semen and sperm by LC-Orbitrap MS: application to clinical study. Semantic Scholar. [Link]
-
Yadav, M., et al. (2021). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of Clinical and Diagnostic Research, 15(7), BC01–BC05. [Link]
Sources
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. cotinine N-oxide | C10H12N2O2 | CID 9815514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Cytochrome P450 2A6 Engine: A Deep Dive into the N-Oxidation of Cotinine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Nicotine's Shadow – The Significance of Cotinine Metabolism
In the intricate world of xenobiotic metabolism, the journey of nicotine has been a subject of intense scrutiny, largely due to its central role in tobacco addiction and smoking-related diseases. While the conversion of nicotine to cotinine is a well-established primary metabolic pathway, predominantly catalyzed by the highly polymorphic enzyme Cytochrome P450 2A6 (CYP2A6), the subsequent metabolic fate of cotinine itself holds significant, often underappreciated, implications. This guide illuminates a specific, yet crucial, secondary metabolic route: the formation of cotinine-N-oxide, and the pivotal role of CYP2A6 in this conversion. For researchers in drug development and toxicology, understanding this pathway is not merely an academic exercise. It provides a more nuanced view of nicotine's metabolic fingerprint, offers potential biomarkers for individual metabolic phenotypes, and sheds light on the broader substrate specificity and catalytic capabilities of CYP2A6, an enzyme of considerable pharmacogenetic interest.
Section 1: The Nicotine Metabolic Cascade: A Refresher and a Deeper Look
The biotransformation of nicotine is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the C-oxidation of nicotine to cotinine, a reaction for which CYP2A6 is the principal catalyst.[1][2] Cotinine, with its longer half-life, serves as a reliable biomarker for tobacco exposure. However, cotinine is not an inert endpoint. It undergoes further metabolism through several pathways, including 3'-hydroxylation, glucuronidation, and N-oxidation.
The formation of this compound represents a minor but significant pathway in the overall clearance of cotinine. While CYP2A6 is a key player, it is crucial to recognize that it does not act in isolation. Research has demonstrated that other cytochrome P450 enzymes, notably CYP2C19 and CYP2B6, also contribute to the N-oxidation of cotinine.[3] This multi-enzyme involvement underscores the complexity of metabolic networks and the need for precise experimental approaches to dissect the contribution of individual enzymes.
Figure 1: A simplified schematic of the major metabolic pathways of nicotine and cotinine, highlighting the central role of CYP2A6 and the multi-enzyme contribution to this compound formation.
Section 2: Quantifying the Catalytic Efficiency: Enzyme Kinetics of Cotinine N-Oxidation
To understand the relative contributions of different enzymes to this compound formation, it is essential to examine their kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The ratio Vmax/Km provides a measure of the enzyme's catalytic efficiency.
Studies utilizing recombinant human CYP enzymes have provided valuable insights into the kinetics of cotinine N-oxidation. These in vitro systems allow for the investigation of individual enzyme activities in a controlled environment, free from the confounding variables of a complex biological matrix.
| Enzyme | Vmax/Km (nL·min⁻¹·mg⁻¹) | Key Findings | Reference |
| CYP2A6 | 4.4 | Exhibits significant catalytic efficiency towards cotinine N-oxidation. | [3] |
| CYP2C19 | 4.2 | Demonstrates a comparable catalytic efficiency to CYP2A6, highlighting its important role in this metabolic pathway. | [3] |
| CYP2B6 | 2.2 | Shows moderate activity in cotinine N-oxidation. | [3] |
| CYP2E1 | Low (Km > 10 mM) | Possesses very low activity towards cotinine N-oxidation. | [3] |
| CYP3A4 | Low (Km > 10 mM) | Exhibits minimal involvement in the formation of this compound. | [3] |
Table 1: Comparative catalytic efficiencies of major human hepatic cytochrome P450 enzymes in the formation of this compound.
The data clearly indicate that while CYP2A6 is a major contributor, CYP2C19 plays a nearly equivalent role in the N-oxidation of cotinine, a factor that must be considered in pharmacogenetic studies.
Section 3: The Impact of Genetic Individuality: CYP2A6 Polymorphisms and this compound Formation
The CYP2A6 gene is highly polymorphic, with numerous identified alleles that can result in absent, reduced, or altered enzyme activity.[4] These genetic variations are a primary source of interindividual differences in nicotine metabolism, influencing smoking behaviors and the risk for smoking-related diseases.
The impact of CYP2A6 genetic variants extends to the metabolism of cotinine. Studies have shown that individuals carrying reduced-function CYP2A6 alleles exhibit decreased formation of this compound.[3] This is a critical consideration for studies using metabolic ratios as biomarkers of CYP2A6 activity. For instance, a reduced this compound level in the context of other metabolic markers can provide a more comprehensive picture of an individual's CYP2A6 phenotype.
Furthermore, the interplay between different polymorphic enzymes adds another layer of complexity. An association between decreased levels of this compound formation and genetic variants in both CYP2A6 (with up to a 38% reduction) and CYP2C19 (with up to a 35% reduction) has been observed.[3] This highlights the importance of a multi-gene approach when investigating the pharmacogenomics of nicotine and cotinine metabolism.
Section 4: In the Laboratory: Methodologies for Studying this compound Formation
The investigation of CYP2A6-mediated this compound formation relies on robust in vitro experimental systems coupled with sensitive analytical techniques. Here, we provide a foundational protocol for such studies, adaptable for both recombinant enzymes and human liver microsomes.
Experimental Workflow: A Visual Guide
Figure 2: A generalized experimental workflow for the in vitro assessment of this compound formation catalyzed by CYP2A6.
Detailed Protocol: In Vitro Cotinine N-Oxidation Assay
This protocol provides a framework for measuring the formation of this compound using either recombinant human CYP2A6 or pooled human liver microsomes.
Materials:
-
Recombinant human CYP2A6 or pooled human liver microsomes (HLM)
-
Cotinine
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated this compound)
-
LC-MS/MS system
Procedure:
-
Enzyme and Substrate Preparation:
-
Thaw recombinant CYP2A6 or HLM on ice.
-
Prepare a stock solution of cotinine in a suitable solvent (e.g., water or methanol) and dilute to the desired working concentrations in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, enzyme (recombinant CYP2A6 or HLM), and cotinine solution.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Incubate at 37°C with gentle agitation for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis. Depending on the required sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be incorporated to concentrate the analyte and remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared sample using a validated LC-MS/MS method for the detection and quantification of this compound.
-
The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
-
Self-Validation and Controls:
-
Negative Controls: Include incubations without the NADPH regenerating system to account for non-enzymatic degradation of cotinine.
-
Time-Zero Control: Terminate a reaction immediately after the addition of the NADPH regenerating system to establish a baseline.
-
Enzyme-Negative Control: Conduct incubations without the enzyme source to ensure that this compound is not formed through other means.
-
Linearity: Establish the linearity of product formation with respect to incubation time and enzyme concentration.
Analytical Considerations: LC-MS/MS for this compound Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.[5]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound is a basic compound that readily forms positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | The protonated molecular ion of the analyte. |
| Product Ion (Q3) | A specific fragment ion of this compound | A characteristic fragment generated by collision-induced dissociation (CID) of the precursor ion. |
| Chromatography | Reversed-phase or HILIC | To achieve separation from other metabolites and matrix components. |
Table 2: General LC-MS/MS parameters for the analysis of this compound. Specific parameters will need to be optimized for the instrument and column used.
Section 5: Concluding Remarks and Future Directions
The N-oxidation of cotinine, while a minor metabolic pathway, provides a fascinating window into the catalytic versatility of CYP2A6 and the broader landscape of xenobiotic metabolism. This guide has aimed to provide a comprehensive technical overview of the role of CYP2A6 in this process, from the fundamental enzyme kinetics to the practicalities of in vitro investigation.
For researchers in drug development, a thorough understanding of all metabolic pathways of a compound and its major metabolites is paramount. The multi-enzyme nature of cotinine N-oxidation serves as a reminder that focusing on a single enzyme, even a major one like CYP2A6, may provide an incomplete picture. Future research should continue to explore the interplay between different CYP enzymes and their genetic variants in shaping the metabolic profile of cotinine. Such studies will not only enhance our understanding of nicotine addiction and its health consequences but also contribute to the development of more personalized therapeutic strategies.
References
-
Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). Role of human cytochrome P4502A6 in C-oxidation of nicotine. Drug metabolism and disposition, 24(11), 1212–1217. [Link]
-
Hecht, S. S., Spratt, T. E., Trushin, N., & Hoffmann, D. (1998). 2′-Hydroxylation of nicotine by cytochrome P450 2A6 and human liver microsomes: Formation of a lung carcinogen precursor. Proceedings of the National Academy of Sciences of the United States of America, 95(25), 14877–14882. [Link]
-
Ghanem, M. A., Al-Harbi, S. K., Al-Ghamdi, S. S., & Al-Turkistani, A. A. (2020). Assessment of CYP2A6 and CYP2C19 Genetic Variation on this compound Formation and their Potential Effect on the Nicotine Metabolic Ratio (NMR). The FASEB Journal, 34(S1), 1-1. [Link]
-
Sellers, E. M., Kaplan, H. L., & Tyndale, R. F. (2000). Genetic variability in CYP2A6 and the pharmacokinetics of nicotine. Nicotine & Tobacco Research, 2(3), 249–253. [Link]
-
Dempsey, D., Tutka, P., Jacob, P., 3rd, Allen, F., Schoedel, K., Tyndale, R. F., & Benowitz, N. L. (2004). CYP2A6 genotype but not age determines cotinine half-life in infants and children. Clinical pharmacology and therapeutics, 76(1), 64–72. [Link]
-
von Weymarn, L. B., & Murphy, S. E. (2012). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5'(1')iminium ion. The Journal of pharmacology and experimental therapeutics, 343(2), 308–317. [Link]
-
Piatkowska, M., Chmielewska, A., & Wroczyński, P. (2021). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules (Basel, Switzerland), 26(15), 4619. [Link]
-
Zhu, A. Z., Zhou, Q., Wang, C., B-Jones, C., & Tyndale, R. F. (2017). Functional characterization of novel rare CYP2A6 variants and potential implications for clinical outcomes. Clinical pharmacology and therapeutics, 101(5), 652–660. [Link]
-
Lerman, C., Tyndale, R., Patterson, F., Wileyto, E. P., Shields, P. G., Pinto, A., & Benowitz, N. (2006). Variation in CYP2A6 activity and personalized medicine. Nicotine & Tobacco Research, 8(3), 309–320. [Link]
-
Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]
-
Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical pharmacology and therapeutics, 56(5), 483–493. [Link]
-
Jin, Y., Chen, Y., Wang, L., Liu, Y., & Liu, Z. (2012). An LC-MS/MS method for concurrent determination of nicotine metabolites and the role of CYP2A6 in nicotine metabolite-mediated oxidative stress in SVGA astrocytes. Journal of neuroimmune pharmacology : the official journal of the Society on NeuroImmune Pharmacology, 7(1), 263–274. [Link]
-
Al Koudsi, N., & Tyndale, R. F. (2010). Variation in CYP2A6 activity and personalized medicine. Journal of personalized medicine, 1(1), 23–45. [Link]
-
Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of cotinine in human plasma. Journal of analytical toxicology, 29(5), 383–388. [Link]
-
Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical research in toxicology, 5(5), 639–646. [Link]
-
Wang, L., Zhou, Y., Wang, X., Behm, I., & Tyndale, R. F. (2019). Sensitive quantification of nicotine in bronchoalveolar lavage fluid by acetone precipitation combined with isotope-dilution liquid chromatography-tandem mass spectrometry. ACS omega, 4(26), 21783–21789. [Link]
Sources
- 1. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Cotinine-N-Oxide in Humans: A Technical Guide for Researchers
This guide provides an in-depth exploration of the pharmacokinetics of cotinine-N-oxide, a minor but noteworthy metabolite of cotinine, which itself is the primary biomarker for nicotine exposure. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans. We will delve into the enzymatic pathways governing its formation, analytical methodologies for its quantification, and its overall significance in the broader context of nicotine metabolism.
Introduction: The Significance of Nicotine Metabolism and its Minor Metabolites
Nicotine, the principal psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a complex profile of metabolites. The primary metabolic pathway involves the conversion of nicotine to cotinine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6. Cotinine is widely used as a reliable biomarker for tobacco smoke exposure due to its longer half-life compared to nicotine.
While the majority of cotinine is further metabolized to 3'-hydroxycotinine, a smaller fraction undergoes N-oxidation to form this compound. Although a minor metabolite, understanding the pharmacokinetics of this compound is crucial for a complete picture of nicotine disposition and for refining toxicological and pharmacological models. This guide will illuminate the current understanding of this compound's journey through the human body.
Metabolic Pathways: Formation and Fate of this compound
The biotransformation of nicotine is a multi-step process involving several key enzymes. The journey to this compound begins with the metabolism of nicotine.
From Nicotine to Cotinine: The Major Pathway
Approximately 70-80% of nicotine is converted to cotinine. This two-step process is initiated by CYP2A6, which mediates the 5'-oxidation of nicotine to a nicotine-Δ1'(5')-iminium ion intermediate. This unstable intermediate is then converted to cotinine by a cytosolic aldehyde oxidase.
The Emergence of this compound: A Minor Pathway
This compound is one of the six primary metabolites of cotinine.[1] It is formed through the N-oxidation of the pyrrolidine nitrogen of the cotinine molecule. While it represents a smaller fraction of the overall nicotine metabolic profile, its formation is an established pathway.
Metabolic Pathway of Nicotine to this compound
Caption: Metabolic conversion of nicotine to its major metabolite, cotinine, and the subsequent minor pathway leading to this compound.
Enzymology of Cotinine N-Oxidation
The N-oxidation of cotinine is catalyzed by cytochrome P450 enzymes.[2] While the specific contributions of various enzymes are still under investigation, evidence points towards the involvement of CYP2A6 and CYP2C19 in this metabolic step.
Furthermore, flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, are known to be involved in the N-oxidation of nicotine to nicotine-N'-oxide.[3] It is highly probable that these enzymes also contribute to the N-oxidation of cotinine. The expression and activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variability in the metabolic profile of nicotine and its metabolites.
Pharmacokinetic Profile of this compound
While comprehensive human pharmacokinetic data for this compound is limited, we can synthesize available information to construct a likely profile.
Absorption and Distribution
As a metabolite, this compound is not directly absorbed. Its appearance in the systemic circulation is dependent on the absorption of nicotine and its subsequent metabolism to cotinine. The distribution of this compound throughout the body has not been extensively studied. However, given its polar nature as an N-oxide, it is expected to have a different distribution profile compared to its more lipophilic precursors, nicotine and cotinine.
Metabolism and Elimination
Current evidence suggests that this compound is a terminal metabolite and is primarily excreted in the urine. Studies have detected this compound in the urine of smokers, accounting for approximately 2% to 5% of the total nicotine metabolites.[2] The elimination half-life, clearance, and volume of distribution specifically for this compound in humans have not yet been definitively established and represent a key area for future research.
For context, the pharmacokinetic parameters of its precursor, cotinine, are well-characterized:
| Parameter | Cotinine | Reference |
| Elimination Half-Life (t½) | 12 - 20 hours | |
| Total Clearance (CL) | ~45 mL/min | [1] |
| Volume of Distribution (Vd) | ~1.0 L/kg | |
| Renal Clearance | ~12 mL/min |
The longer half-life of cotinine compared to nicotine (1-2 hours) is what makes it a superior biomarker of tobacco exposure. The pharmacokinetic profile of this compound is likely to differ, and further studies are needed for a precise characterization.
Experimental Protocols for the Quantification of this compound
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Sample Collection and Preparation
-
Biological Matrices: Human plasma and urine are the most common matrices for the analysis of this compound.
-
Sample Collection: For pharmacokinetic studies, blood samples are typically collected at various time points after nicotine administration. Urine samples are often collected over a 24-hour period to assess total excretion.
-
Sample Preparation: A crucial step to remove interfering substances from the biological matrix.
-
Protein Precipitation: For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often employed.
-
Solid-Phase Extraction (SPE): This technique can be used for both plasma and urine to clean up the sample and concentrate the analytes of interest.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., cotinine-d3-N-oxide) should be added to the samples prior to extraction to correct for matrix effects and variations in instrument response.
-
LC-MS/MS Sample Preparation Workflow
Caption: A generalized workflow for the preparation of biological samples for the analysis of this compound by LC-MS/MS.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the separation of this compound from other nicotine metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized for sensitive and selective detection.
-
Future Directions and Conclusion
The study of this compound pharmacokinetics is an evolving field. While its role as a minor metabolite is established, a more granular understanding of its disposition in the human body is required. Future research should focus on:
-
Definitive Pharmacokinetic Studies: Conducting studies in humans to determine the half-life, clearance, and volume of distribution of this compound.
-
Enzyme Phenotyping: Elucidating the precise contributions of CYP and FMO enzymes to cotinine N-oxidation and the impact of genetic polymorphisms.
-
Toxicological Assessment: Evaluating the potential biological activity and toxicity of this compound.
References
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (169), 29–68.
- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493.
- Grizzell, J. A., & Echeverria, V. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 736693.
- Benowitz, N. L., Kuyt, F., Jacob, P., Jones, R. T., & Osman, A. L. (1983). Cotinine disposition and effects. Clinical Pharmacology & Therapeutics, 34(5), 604–611.
- Yuan, M., & He, L. (2024). Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Pharmaceutical and Biomedical Analysis, 245, 116069.
- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60.
- Al-shehri, A. S., & Al-musa, A. A. (2023). Analysis of Nicotine Metabolites in Three Ethnic Groups. University Digital Conservancy.
- Al-Hetari, J., et al. (2017). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. Analytical and Bioanalytical Chemistry, 409(2), 523-533.
- Gao, Y., et al. (2018). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Cancer Prevention Research, 11(1), 33-42.
- Shulgin, A. T., Jacob, P., 3rd, Benowitz, N. L., & Lau, D. (1987). Identification and quantitative analysis of this compound in human urine.
- Tang, Y., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences, kfae120.
- Dempsey, D., et al. (2012). CYP2C19 Plays a Major Role in the Hepatic N-Oxidation of Cotinine. Drug Metabolism and Disposition, 40(7), 1269-1272.
- Czogala, J., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3568.
- Benowitz, N. L., et al. (2016). Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity. Clinical Pharmacology & Therapeutics, 100(3), 284-292.
- Yamazaki, H., et al. (2015). Human Blood Concentrations of Cotinine, a Biomonitoring Marker for Tobacco Smoke, Extrapolated from Nicotine Metabolism in Rats and Humans and Physiologically Based Pharmacokinetic Modeling. International Journal of Molecular Sciences, 16(12), 29586-29601.
- Lee, J., et al. (2017). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Scientific Reports, 7(1), 1-11.
- BOC Sciences. (n.d.). Cotinine: Definition, Properties and Mechanism of Action. Retrieved from [A valid, clickable URL will be provided when available].
-
Wikipedia. (2023, December 19). Nicotine. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023, October 29). Cotinine. In Wikipedia. Retrieved January 24, 2026, from [Link]
- Hindustan Wellness. (n.d.). Nicotine Metabolite Quantitative Cotinine-Urine. Retrieved from [A valid, clickable URL will be provided when available].
- Sim, S. C., & Lang, M. A. (2011). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1497-1510.
- ResearchGate. (n.d.). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS | Request PDF. Retrieved from [A valid, clickable URL will be provided when available].
- ResearchGate. (n.d.). (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Retrieved from [A valid, clickable URL will be provided when available].
- Journal of Food and Drug Analysis. (n.d.). Determination of cotinine in human urine by high-performance liquid chromatography. Retrieved from [A valid, clickable URL will be provided when available].
Sources
An In-Depth Technical Guide to the Urinary Excretion Profile of Cotinine-N-Oxide
Introduction: Beyond Primary Biomarkers
In the fields of toxicology, clinical pharmacology, and tobacco product research, the accurate assessment of nicotine exposure is paramount. For decades, cotinine, the primary metabolite of nicotine, has served as the gold-standard biomarker due to its longer half-life (approximately 16-20 hours) compared to its parent compound (1-2 hours)[1][2][3]. However, a comprehensive understanding of an individual's nicotine metabolic phenotype requires looking beyond this principal pathway. Minor metabolites, such as cotinine-N-oxide, provide crucial, nuanced information about the interplay of different enzymatic systems.
This technical guide offers a detailed exploration of this compound, from its biochemical origins to its urinary excretion and analytical quantification. We will delve into the causality behind metabolic pathways, present a field-proven, self-validating analytical protocol, and discuss the interpretation of urinary this compound data for researchers, scientists, and drug development professionals.
Biochemical Formation: The N-Oxidation Pathway
The metabolic fate of nicotine is predominantly governed by hepatic enzymes, with over 90% of a systemic dose being accounted for as various metabolites in urine[4]. While the majority of nicotine is converted to cotinine, alternative pathways exist and contribute to the overall metabolic profile.
The Primary C-Oxidation Route
The principal pathway of nicotine metabolism involves the C-oxidation of the pyrrolidine ring, a reaction catalyzed almost exclusively by the cytochrome P450 2A6 (CYP2A6) enzyme[5][6]. This two-step process first forms a nicotine-Δ1'(5')-iminium ion intermediate, which is subsequently converted by a cytosolic aldehyde oxidase to cotinine[6]. This pathway accounts for 70-80% of nicotine clearance in most individuals[4][6][7].
The Minor N-Oxidation Route for Cotinine
Once formed, cotinine is also a substrate for further metabolism. While its primary metabolic fate is hydroxylation to trans-3'-hydroxycotinine (also via CYP2A6), a smaller fraction undergoes N-oxidation to form this compound[8][9]. This reaction is analogous to the direct N-oxidation of nicotine to nicotine-N'-oxide, a pathway catalyzed by Flavin-Containing Monooxygenase 3 (FMO3)[4][8][10]. While the specific enzyme responsible for cotinine N-oxidation is less definitively established, FMOs are the primary candidates. Urinary excretion of this compound accounts for approximately 2-5% of nicotine's metabolic products[8][9].
The balance between these pathways is not fixed; it is heavily influenced by an individual's genetic makeup. Genetic polymorphisms in the CYP2A6 gene can lead to significantly reduced enzyme activity. In these "slow metabolizers," the primary C-oxidation pathway is less efficient, which may increase the relative importance of alternative pathways like N-oxidation for both nicotine and cotinine[11].
Pharmacokinetics and Urinary Excretion Profile
The pharmacokinetic profile of a metabolite dictates its utility as a biomarker. This compound, being a downstream product of cotinine, is cleared renally. Its concentration in urine is a function of the rate of nicotine intake, the activity of metabolic enzymes (CYP2A6 and FMOs), and renal function.
Several intrinsic and extrinsic factors can influence this profile:
-
Genetic Factors: As mentioned, variations in the CYP2A6 gene are the most significant determinant of the rate of nicotine C-oxidation[5][12]. Slower metabolism of nicotine to cotinine, and cotinine to 3-hydroxycotinine, can alter the substrate pool available for N-oxidation.
-
Ethnicity: Different ethnic populations exhibit varying frequencies of CYP2A6 polymorphisms, leading to population-level differences in nicotine metabolism rates[12].
-
Drug Interactions: Co-administration of drugs that induce or inhibit CYP2A6 or FMO3 can alter the metabolic ratios of nicotine metabolites. For instance, phenobarbital, a known enzyme inducer, has been shown to increase the formation of this compound in preclinical models[13].
-
Renal Function: Impaired renal function can decrease the clearance of water-soluble metabolites like this compound, leading to their accumulation[12].
Data Presentation: Comparative Pharmacokinetics
The table below summarizes key pharmacokinetic parameters, highlighting the differences that make each compound suitable for different research questions.
| Parameter | Nicotine | Cotinine | This compound |
| Primary Enzyme | CYP2A6, FMO3, UGTs[5][6] | CYP2A6[] | FMO3 (putative)[8] |
| Elimination Half-Life | ~2 hours[1][2] | ~16-20 hours[1][3] | Data limited; expected to be cleared renally |
| Major Use as Biomarker | Acute exposure, pharmacodynamics | Short- to medium-term exposure[3] | Metabolic phenotyping, FMO activity marker |
| % of Total Urinary Metabs. | ~3-5% (as nicotine glucuronide)[4] | ~10-15% (unchanged)[4] | ~2-5%[8][9] |
Analytical Methodology: Quantification in Urine via LC-MS/MS
Accurate and precise quantification of this compound requires a highly specific and sensitive analytical method. While immunoassays are useful for screening total cotinine, they lack the specificity to differentiate between metabolites and are subject to cross-reactivity[12]. Chromatographic methods, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are the definitive standard for this application[11][15][16].
The following protocol describes a self-validating system for the simultaneous quantification of cotinine and this compound in human urine. The inclusion of a stable isotope-labeled internal standard is critical for trustworthiness, as it corrects for variations in sample preparation and instrument response.
Sources
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cotinine - Wikipedia [en.wikipedia.org]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 8. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]
- 13. Increased cotinine elimination and this compound formation by phenobarbital induction in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Cotinine-N-Oxide in Human Urine via a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive, validated protocol for the sensitive and selective quantification of cotinine-N-oxide in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a tertiary metabolite of nicotine, and its accurate measurement is valuable for in-depth studies of nicotine metabolism and tobacco smoke exposure. This method employs a tailored Solid-Phase Extraction (SPE) procedure that leverages the unique chemical properties of the N-oxide moiety, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of this polar analyte. The protocol is designed for researchers in clinical toxicology, pharmacology, and drug development, offering a robust and reproducible workflow from sample preparation to data analysis, grounded in established bioanalytical method validation principles.
Introduction and Scientific Rationale
Cotinine has long been established as the primary biomarker for assessing exposure to tobacco smoke due to its longer half-life compared to nicotine.[1] However, a complete understanding of nicotine's metabolic fate requires the characterization of downstream metabolites. Cotinine itself is metabolized further, primarily to trans-3'-hydroxycotinine, but also via other pathways, including N-oxidation of the pyrrolidine nitrogen, which forms this compound (CNO).[2] CNO typically accounts for 2-5% of nicotine metabolites found in smokers' urine.[2]
Accurate quantification of CNO is essential for comprehensive pharmacokinetic modeling and for investigating inter-individual variability in nicotine metabolism, which can be influenced by genetic factors related to enzymes like Cytochrome P450 2A6 (CYP2A6).[]
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[4] This application note addresses the specific challenges of CNO analysis, namely its high polarity and unique chemical nature. Unlike cotinine and other basic metabolites, the N-oxide functional group on the cotinine molecule is not readily protonated under acidic conditions. This property renders conventional mixed-mode cation exchange SPE methods—which rely on retaining protonated basic compounds—ineffective for CNO capture.
Our method capitalizes on this characteristic by employing a "flow-through" SPE protocol. While matrix interferences and other basic nicotine metabolites are retained on a mixed-mode sorbent, the neutral CNO is collected in the wash eluate, providing a highly effective and selective cleanup. For chromatographic separation, we utilize a HILIC column, which is specifically designed to improve the retention of polar analytes that are often poorly retained on traditional reversed-phase (e.g., C18) columns.[5]
Materials and Instrumentation
Reagents and Consumables
-
This compound certified reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)[6]
-
LC-MS grade Water, Acetonitrile, and Methanol
-
Formic acid (≥98%)
-
Ammonium hydroxide (LC-MS grade)
-
Mixed-mode strong cation exchange (MCX) SPE cartridges
-
Human urine (drug-free, for calibration standards and quality controls)
-
Autosampler vials, caps, and inserts
Instrumentation
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: HILIC analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
SPE Manifold: 96-well or cartridge-based vacuum manifold.
-
Sample Evaporator: Nitrogen evaporator with temperature control.
Experimental Protocols
Overall Workflow
The analytical process follows a sequence of sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow for CNO quantification.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d3 (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Serially dilute the CNO stock solution with 50:50 Methanol:Water to create a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Working IS Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in methanol.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibrators and QC samples at low, medium, and high concentrations.
Solid-Phase Extraction (SPE) Protocol
This protocol is designed to retain basic and hydrophobic interferences on the SPE sorbent while allowing the polar, neutral CNO to be collected.
Caption: SPE workflow for selective isolation of CNO.
Step-by-Step Procedure:
-
Sample Pre-treatment: To a 500 µL aliquot of urine sample, calibrator, or QC, add 50 µL of the 100 ng/mL working IS solution. Vortex briefly. Add 500 µL of 2% aqueous formic acid and vortex again.[7] This acidification step is crucial to ensure basic interferences are protonated and will bind to the cation-exchange sorbent.
-
SPE Cartridge Conditioning: Condition the mixed-mode MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of 2% aqueous formic acid. Do not allow the sorbent to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash and Elution of CNO: Wash the cartridge with two successive 1 mL aliquots of 2% aqueous formic acid. Crucially, collect the load and wash fractions , as this combined eluate contains the target analyte, this compound. Basic compounds like cotinine will be retained on the sorbent.[7]
-
Evaporation and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of 90:10 Acetonitrile:Water with 0.1% formic acid. This high organic content is ideal for injection onto a HILIC column.
LC-MS/MS Parameters
Quantitative data should be acquired using Multiple Reaction Monitoring (MRM) in positive ionization mode.
| Parameter | Recommended Setting |
| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B (initial), hold 1 min, ramp to 50% B over 3 min, hold 1 min, return to 95% B and equilibrate |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 500 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| This compound (Quantifier) | 193.1 | 134.1 | Specific and high-intensity fragment[5] |
| This compound (Qualifier) | 193.1 | 80.1 | Confirmation of identity |
| This compound-d3 (IS) | 196.1 | 137.1 | Corresponds to quantifier transition |
Method Validation
The method must be validated according to established international guidelines, such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA), to ensure its reliability for bioanalytical applications.[7]
Key Validation Parameters:
-
Selectivity: Assessed by analyzing at least six different blank urine samples to check for interferences at the retention time of the analyte and IS. Peak response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.[7]
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥0.99 and back-calculated concentrations should be within ±15% of nominal values (±20% at the LLOQ).
-
Accuracy and Precision: Determined by analyzing QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=5) across at least three separate analytical runs. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of a pure solution. This ensures that co-eluting matrix components are not suppressing or enhancing the analyte signal.
-
Recovery: The efficiency of the SPE process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability must be assessed under various conditions relevant to sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.
Example Validation Summary Table:
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Pass |
| Inter-day Accuracy | 85-115% (80-120% at LLOQ) | Pass |
| Inter-day Precision (CV) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Recovery | Consistent and reproducible | Pass |
| Matrix Effect | Within acceptable limits | Pass |
| Freeze-Thaw Stability | Within ±15% of baseline | Pass |
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of this compound in human urine. The novel use of a flow-through SPE protocol provides excellent sample cleanup by leveraging the unique chemical properties of the analyte. Coupling this with a HILIC-based chromatographic separation ensures reliable retention and analysis of this highly polar metabolite. This method demonstrates the necessary sensitivity, selectivity, accuracy, and precision required for demanding research applications and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
-
VCU Scholars Compass. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
-
MDPI. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Available at: [Link]
-
SciTechnol. (2020). Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and QDa Detection. Available at: [Link]
-
PubMed. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Available at: [Link]
-
Journal of Food and Drug Analysis. (2004). Determination of cotinine in human urine by high-performance liquid chromatography. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
Saugy, M., et al. (n.d.). Determination of nicotine metabolites in urine by LC-MS/MS: trends of smoke and smokeless products exposure in ice hockey. Available at: [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Available at: [Link]
-
ACS Omega. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Sources
- 1. Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique | MDPI [mdpi.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. scbt.com [scbt.com]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Cotinine-N-Oxide in Biological Matrices by Gas Chromatography-Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated method for the quantitative analysis of cotinine-N-oxide, a significant but less-abundant metabolite of nicotine, in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). A key analytical challenge in the GC analysis of N-oxide compounds is their inherent thermal lability, which can lead to decomposition in the high-temperature environment of the GC inlet. This protocol addresses this challenge by leveraging a controlled thermal rearrangement of this compound into a stable oxazine derivative in situ within the GC inlet, enabling reproducible and accurate quantification. The method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by sensitive and selective detection using GC-MS in Selected Ion Monitoring (SIM) mode. This self-validating system, incorporating a deuterated internal standard, provides the accuracy and precision required for clinical research, smoking cessation studies, and drug metabolism profiling.
Introduction and Scientific Rationale
Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans. While cotinine is the major metabolite and a widely accepted biomarker of tobacco exposure, other metabolites provide a more complete picture of nicotine metabolism and its genetic variations.[1][2] this compound is a product of the N-oxidation of cotinine, accounting for approximately 2-5% of nicotine metabolites found in smokers' urine.[3] Accurate measurement of this compound is crucial for comprehensive metabolic profiling and understanding the pathways of nicotine detoxification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique renowned for its high chromatographic resolution, sensitivity, and specificity.[4] However, its application to tertiary amine N-oxides like this compound is complicated by their tendency to degrade at the high temperatures required for volatilization. Direct analysis often results in poor peak shape, low response, and non-reproducible data.
The scientific basis of this protocol is to control and utilize the thermal degradation process. Instead of preventing it, we harness the pyrolytic conversion of this compound into a single, stable, and volatile product: a tetrahydro-1,2-oxazine derivative.[5][6] This controlled rearrangement within the heated GC inlet allows for the indirect but highly reproducible quantification of the original analyte.
Principle of the Method: The analytical workflow involves three key stages:
-
Solid-Phase Extraction (SPE): this compound, being more polar than cotinine, is isolated from the urine matrix. This step is critical for removing interferences and concentrating the analyte.
-
In-Situ Thermal Rearrangement: Upon injection into the heated GC inlet, this compound undergoes a quantitative intramolecular rearrangement to form a stable oxazine derivative with the same molecular weight.
-
GC-MS Detection: The stable derivative is chromatographically separated and detected by the mass spectrometer operating in SIM mode for maximum sensitivity and selectivity.
Experimental Workflow and Logical Diagram
The entire analytical process, from sample receipt to final data reporting, is designed as a self-validating system to ensure data integrity.
Caption: Overall workflow for this compound analysis.
Materials, Reagents, and Equipment
Standards and Reagents
-
This compound reference standard (≥98% purity)
-
Cotinine-d3 internal standard (IS) (≥98% purity)
-
Methanol (HPLC grade)
-
Ethyl Acetate (GC grade)
-
Ammonium Hydroxide (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (ultra-high purity)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, 3 cc, 60 mg)
Equipment
-
Gas Chromatograph with Mass Selective Detector (e.g., Agilent 7890/5977)
-
Autosampler
-
SPE Vacuum Manifold
-
Nitrogen Evaporator with water bath
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and cotinine-d3 in methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare calibration standards at concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Working Solution (1000 ng/mL): Dilute the cotinine-d3 stock solution in methanol.
-
QC Samples: Prepare QC samples in pooled drug-free human urine at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).
Protocol 1: Sample Preparation from Urine
This protocol is optimized to isolate the polar this compound metabolite while removing less polar compounds and matrix interferences.[3]
-
Aliquoting: Pipette 1.0 mL of urine sample, calibration standard, or QC into a labeled glass tube.
-
Internal Standard Spiking: Add 50 µL of the 1000 ng/mL cotinine-d3 IS working solution to all tubes (except matrix blanks) and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the MCX SPE cartridges by sequentially passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 1.05 mL sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol. Crucially, collect the methanol wash fraction , as the highly polar this compound may not be fully retained on the cation exchange sorbent and can elute during this step.[3]
-
Elution: Elute the remaining analytes (including any retained cotinine) with 2 mL of 5% ammonium hydroxide in methanol. Combine this eluate with the collected methanol wash from the previous step.
-
Evaporation: Evaporate the combined eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex thoroughly and transfer the solution to a 2 mL autosampler vial with a micro-insert.
GC-MS Instrumental Analysis
The instrument parameters are critical for achieving reproducible thermal rearrangement and sensitive detection.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | Standard non-polar column provides excellent separation for a wide range of analytes. |
| Injection Volume | 2 µL | Balances sensitivity with system cleanliness. |
| Inlet Mode | Splitless | Maximizes transfer of analyte onto the column for high sensitivity. |
| Inlet Temperature | 250°C | Critical Parameter: Ensures complete and reproducible thermal rearrangement of this compound.[5] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 1 min. Ramp: 20°C/min to 280°C. Hold: 5 min. | Provides good separation of the analyte from matrix components with a reasonable run time.[2][4] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique producing reproducible fragmentation patterns. |
| MS Source Temperature | 230°C | Standard operating temperature. |
| MS Quadrupole Temperature | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions.[1][7] |
Selected Ion Monitoring (SIM) Parameters
The mass spectrum of the rearranged oxazine derivative is expected to show characteristic fragments. Based on the analysis of a similar nicotine-N-oxide derivative, the following ions are proposed for monitoring.[5]
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (as Oxazine) | 119 | 192 (M+) | 98 |
| Cotinine-d3 (Internal Standard) | 101 | 179 (M+) | - |
Data Analysis, Quantification, and Performance
Calibration: A calibration curve is constructed by plotting the peak area ratio (Analyte Quantifier Ion / IS Quantifier Ion) against the nominal concentration of the prepared calibration standards. A linear regression with a 1/x weighting factor is typically used.
Quantification: The concentration of this compound in unknown samples is calculated from the regression equation of the calibration curve.
Expected Method Performance: The method should be validated according to established bioanalytical guidelines.[7][8]
| Performance Characteristic | Expected Result |
| Linearity (r²) | ≥ 0.995 |
| Calibration Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | < 15% (< 20% at LOQ) |
| Recovery | > 85% |
Conclusion
This application note details a specialized GC-MS method for the quantification of this compound in urine. By understanding and controlling the thermal rearrangement of the N-oxide in the GC inlet, this protocol overcomes a significant analytical hurdle, transforming an unstable analyte into a readily measurable derivative. The combination of optimized solid-phase extraction and sensitive SIM-mode detection provides a reliable, robust, and accurate tool for researchers investigating the full spectrum of nicotine metabolism.
References
-
Skrreta, M., et al. (2024). "Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique." Molecules, 29(15), 3535. Available at: [Link]
-
New York City Office of Chief Medical Examiner. (n.d.). "Nicotine and Cotinine by Solid Phase Extraction." Forensic Toxicology Laboratory Method. Available at: [Link]
-
Soylemezoglu, T., et al. (2017). "Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine." Journal of Analytical & Bioanalytical Techniques, 8(6). Available at: [Link]
-
Lu, X. (2021). "Analysis of Nicotine Metabolites in Three Ethnic Groups." University of Minnesota Digital Conservancy, Master's Thesis. Available at: [Link]
-
Koureas, M., et al. (2024). "Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking." Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Papadodima, S., et al. (2009). "Exposure Assessment of Nicotine and Cotinine by GC-MS." Journal of Analytical Toxicology, 33(7), 393-399. Available at: [Link]
-
El-Giar, E. M., et al. (2023). "Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products." ACS Omega. Available at: [Link]
-
Al-Harbi, L. N., et al. (2021). "Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS." ResearchGate. Available at: [Link]
-
Pseudomonas aeruginosa Metabolome Database. (2018). "nicotine-1'-N-oxide (PAMDB120186)." Available at: [Link]
-
Crooks, P. A., & Byrd, G. D. (1991). "Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine." Analytical Chemistry, 63(14), 1494–1497. Available at: [Link]
-
Restek Corporation. (n.d.). "Analysis of Gases via Gas Chromatography Part 1: Nitrous Oxide." Available at: [Link]
-
Vlase, L., et al. (2017). "Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and UHPLC-QDa." Journal of Analytical & Bioanalytical Techniques, 8(5). Available at: [Link]
-
ACS Publications. (n.d.). "Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine." Analytical Chemistry. Available at: [Link]
Sources
- 1. nyc.gov [nyc.gov]
- 2. researchgate.net [researchgate.net]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Cotinine-N-Oxide in Human Plasma
Introduction: The Rationale for Precise Cotinine-N-Oxide Quantification
Nicotine is a primary psychoactive component of tobacco, and its metabolism in the human body is extensive. The quantification of nicotine and its metabolites is crucial for clinical and toxicological studies, smoking cessation programs, and understanding tobacco exposure.[1] Cotinine, the major metabolite of nicotine, is a widely accepted biomarker for tobacco use due to its longer half-life compared to the parent compound.[2][3][4] However, a comprehensive metabolic profile provides deeper insights into nicotine pharmacology and individual metabolic variations.
This compound is a significant downstream metabolite of cotinine.[1][5] As a polar and hydrophilic compound, its efficient extraction from complex biological matrices like plasma presents a significant analytical challenge. Traditional methods such as protein precipitation often yield extracts with significant matrix interference, while liquid-liquid extraction can suffer from low recovery for such polar analytes.
Solid-Phase Extraction (SPE) offers a superior alternative by providing cleaner extracts, reducing ion suppression in mass spectrometry, and improving overall assay sensitivity and reproducibility.[1][6] This application note details a robust SPE protocol specifically optimized for the selective isolation of this compound from human plasma, leveraging a mixed-mode cation exchange mechanism for high recovery and purity.
Principle of the Mixed-Mode SPE Method
This protocol employs a mixed-mode solid-phase sorbent that combines both reversed-phase and strong cation exchange (SCX) functionalities. This dual retention mechanism is ideally suited for isolating this compound.
-
Cation Exchange: At an acidic pH, the pyrrolidine nitrogen in this compound becomes protonated (positively charged). This allows for strong ionic binding to the negatively charged SCX functional groups on the sorbent.
-
Reversed-Phase: The hydrophobic backbone of the sorbent provides a secondary, weaker retention mechanism for the molecule's carbon structure.
This combination allows for stringent wash steps. An acidic wash removes polar interferences without disrupting the strong ionic bond, while an organic wash removes non-polar interferences like lipids. The final elution is achieved by using a basic organic solution, which neutralizes the charge on the this compound, disrupting the ionic bond and allowing for its release from the sorbent.
Materials and Reagents
| Item | Description/Specification |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange (e.g., Strata-X-C, Oasis MCX), 30 mg / 1 mL |
| Plasma Samples | Human plasma collected in K2-EDTA tubes, stored at -80°C |
| Analytical Standards | This compound, Cotinine-d3-N-oxide (or other suitable internal standard) |
| Reagents | Formic Acid (≥98%), Ammonium Hydroxide (~28%), HPLC-grade Methanol, HPLC-grade Acetonitrile, Deionized Water (≥18 MΩ·cm) |
| Equipment | SPE Vacuum Manifold, Nitrogen Evaporator, Centrifuge, Vortex Mixer, Calibrated Pipettes, 2 mL Autosampler Vials |
Detailed Solid-Phase Extraction Protocol
This protocol is designed for a 1 mL plasma sample. Volumes should be scaled accordingly for different sample sizes.
Step 1: Sample Pre-treatment
-
Objective: To lyse plasma proteins, precipitate lipids, and ensure the target analyte is in the correct protonation state for binding.
-
Allow plasma samples to thaw completely at room temperature. Vortex for 10 seconds.
-
In a clean glass tube, pipette 1 mL of the plasma sample.
-
Add 10 µL of the internal standard (IS) working solution (e.g., Cotinine-d3-N-oxide at 1 µg/mL).
-
Add 1 mL of 4% formic acid in water. This acidifies the sample to a pH < 4.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Step 2: SPE Cartridge Conditioning
-
Objective: To activate the sorbent's functional groups and ensure reproducible interaction with the sample.
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol under low vacuum (~1-2" Hg). Do not let the sorbent go dry.
-
Equilibrate the cartridge by passing 1 mL of 4% formic acid in water under low vacuum. Do not let the sorbent go dry.
Step 3: Sample Loading
-
Objective: To bind the protonated this compound to the cation exchange sorbent.
-
Load the entire pre-treated sample supernatant from Step 1 onto the conditioned cartridge.
-
Apply a slow, consistent flow rate (~1 mL/min) using a low vacuum. A slow flow rate is critical for ensuring efficient binding.
Step 4: Wash Steps
-
Objective: To remove endogenous interferences without eluting the target analyte.
-
Wash 1 (Polar Interference Removal): Add 1 mL of 2% formic acid in water to the cartridge. Draw it through under a low vacuum. This removes salts and other highly polar matrix components.
-
Wash 2 (Non-Polar Interference Removal): Add 1 mL of methanol to the cartridge. Draw it through under a medium vacuum (~5" Hg). This removes lipids and other non-polar compounds weakly retained by the reversed-phase mechanism.
-
Dry the cartridge thoroughly by applying a high vacuum (10-15" Hg) for 5-10 minutes. This removes residual wash solvents, preventing dilution of the elution solvent.
Step 5: Elution
-
Objective: To neutralize the charge on the this compound and elute it from the sorbent.
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.
-
Allow the solvent to soak the sorbent for 1 minute without vacuum.
-
Elute the analyte slowly (~1 mL/min) under a low vacuum.
Step 6: Evaporation and Reconstitution
-
Objective: To concentrate the analyte and transfer it to a solvent compatible with the analytical instrument.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid for HILIC analysis).[7][8]
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Protocol Workflow Diagram
Caption: Workflow diagram for the solid-phase extraction of this compound from plasma.
Performance Characteristics & Trustworthiness
A self-validating protocol requires an understanding of its expected performance. While validation must be performed in the end-user's laboratory, the following table presents typical results for SPE-based methods for nicotine metabolites from biological matrices.[2][9]
| Parameter | Typical Performance | Rationale / Self-Validation Check |
| Extraction Recovery | 85 - 105% | Compare peak area of an extracted sample to a post-extraction spiked sample. Low recovery may indicate incomplete elution or binding. |
| Matrix Effect | < 15% | Compare peak area of a post-extraction spiked sample to a neat standard. High values indicate ion suppression or enhancement. |
| Intra-day Precision (%CV) | < 10% | Analyze 5-6 replicates of a QC sample in a single run. High variability points to inconsistent sample handling or extraction. |
| Inter-day Precision (%CV) | < 15% | Analyze QC samples across 3-5 different runs. High variability suggests issues with reagent stability or long-term method robustness. |
| Lower Limit of Quantitation (LLOQ) | Analyte Dependent | Determined by a signal-to-noise ratio > 10 and acceptable precision and accuracy. |
Expertise & Experience: Causality Behind Key Steps
-
Why Mixed-Mode?: this compound is too polar for effective retention on a standard C18 (reversed-phase) sorbent alone. The addition of the strong cation exchange mechanism provides a much more robust and selective interaction, allowing for aggressive wash steps that a purely reversed-phase method could not tolerate.
-
The Critical Role of pH: The entire method hinges on pH control. The sample must be acidified (pH < 4) to ensure the analyte is positively charged for binding to the SCX sorbent. Conversely, the elution solvent must be basic (pH > 10) to neutralize this charge, breaking the ionic bond and releasing the analyte. Failure to control pH at these stages is the most common cause of method failure.
-
Importance of the Drying Step: Residual aqueous wash solvent (from Wash 1) can weaken the elution solvent, leading to incomplete recovery. The organic wash (Wash 2) helps to remove this water, but a thorough vacuum drying step is the best insurance against this common pitfall.
-
Internal Standard Placement: The internal standard is added at the very beginning of the process. This ensures it accounts for any analyte loss or variability throughout the entire protocol, from pre-treatment to final injection, which is essential for accurate quantification.
References
-
Abu-awwad, A., Arafat, T., & Schmitz, O.J. (2016). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. Analytical and Bioanalytical Chemistry, 408, 6473–6481. Available from: [Link]
-
Giebułtowicz, J., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Available from: [Link]
-
Dawson, R. Jr., et al. (1998). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. Available from: [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River. Available from: [Link]
-
Zaman, M. R., et al. (1998). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 451-459. Available from: [Link]
-
Forensic Toxicology Laboratory, Office of Chief Medical Examiner, City of New York. (n.d.). Nicotine and Cotinine by Solid Phase Extraction. Available from: [Link]
-
Tutka, P., et al. (2022). Plasma nicotine-N-oxide and this compound levels measured over time... ResearchGate. Available from: [Link]
-
Kao, C.-H., et al. (2016). Plasma nicotine and cotinine concentrations after nicotine treatment... ResearchGate. Available from: [Link]
-
Wikipedia contributors. (2024, January 18). Nicotine. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Wang, H., et al. (2018). [Detecting Nicotine and Cortinine in Hair by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry]. Sichuan Da Xue Xue Bao Yi Xue Ban, 49(5), 754-759. Available from: [Link]
-
Phenomenex. (n.d.). Nicotine and Metabolites by SPE using Gemini NX-C18, LC-MSMS (Fig.1). Phenomenex. Available from: [Link]
-
Wang, H., et al. (2018). Detecting Nicotine and Cortinine in Hair by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Journal of Sichuan University (Medical Sciences). Available from: [Link]
-
Wang, Y., et al. (2024). Plasma nicotine and its metabolite as biomarkers of tobacco exposure and their relevance to pulmonary nodule. BMC Pulmonary Medicine, 24(1), 22. Available from: [Link]
-
Jablonska, A., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
Sources
- 1. nyc.gov [nyc.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. Plasma nicotine and its metabolite as biomarkers of tobacco exposure and their relevance to pulmonary nodule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Detecting Nicotine and Cortinine in Hair by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting Nicotine and Cortinine in Hair by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry [ykxb.scu.edu.cn]
- 9. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Cotinine-N-Oxide in Smoking Cessation Research
Introduction: Beyond Cotinine - Exploring the Metabolic Frontier in Nicotine Dependence
For decades, cotinine has been the gold standard biomarker for nicotine exposure, owing to its longer half-life compared to its parent compound. Its own psychoactive properties and potential, albeit debated, role in mitigating nicotine withdrawal symptoms have also been subjects of scientific inquiry. However, the metabolic cascade of nicotine is complex, yielding a spectrum of molecules whose individual contributions to nicotine dependence and smoking cessation are yet to be fully elucidated. Among these is cotinine-N-oxide, a downstream metabolite of both nicotine and cotinine.
While direct clinical trials on this compound for smoking cessation are not yet prevalent in published literature, its unique metabolic position and favorable toxicological profile present a compelling case for its investigation. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in the context of smoking cessation. We will delve into the established biochemistry, propose a rationale for its investigation, and provide detailed protocols for its study in a research setting.
The Scientific Rationale: Why Investigate this compound?
The primary motivation for studying this compound in smoking cessation research stems from several key observations:
-
Metabolic Precursor and Potential Prodrug: this compound is a product of both nicotine and cotinine metabolism. Furthermore, in vivo studies in animal models have demonstrated that N-oxide metabolites of nicotine can be reduced back to nicotine and subsequently metabolized to cotinine.[1] This raises the intriguing possibility that this compound could act as a prodrug, offering a slower, more sustained release of active compounds, potentially leading to a more stable neurochemical environment that could alleviate withdrawal symptoms.
-
Favorable Safety Profile: Preliminary toxicological data suggests that this compound has a significantly lower acute toxicity compared to nicotine.[2] This is a critical consideration for any potential therapeutic agent, particularly for a condition like nicotine dependence where long-term use may be necessary.
-
Exploring the Full Metabolic Picture: A comprehensive understanding of nicotine's effects necessitates the study of all its major metabolites. By focusing solely on cotinine, we may be overlooking the subtle but significant contributions of other molecules like this compound to the overall pharmacology of tobacco use and withdrawal.
Metabolic Pathways of Nicotine and this compound Formation
The formation of this compound is an integral part of the broader metabolic pathway of nicotine. Understanding this pathway is crucial for designing experiments and interpreting data.
Caption: Metabolic pathway of nicotine to cotinine and this compound.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for nicotine and its primary metabolite, cotinine, in humans. Data for this compound in humans is not yet well-established and presents a key area for future research.
| Compound | Half-life | Bioavailability (Oral) | Primary Metabolizing Enzyme | Typical Plasma Concentration (Smokers) |
| Nicotine | 1–2 hours[3] | ~30% | CYP2A6, CYP2B6, FMO3[4] | 10–50 ng/mL[3] |
| Cotinine | 16-20 hours[3] | >90%[3] | CYP2A6[] | 250–350 ng/mL[3] |
| This compound | Not well-established in humans | Not well-established in humans | Not well-established in humans | Varies, generally lower than cotinine |
Experimental Protocols
The following protocols provide a framework for the preclinical and analytical investigation of this compound.
Protocol 1: In Vivo Administration and Pharmacokinetic Analysis in a Rodent Model
This protocol outlines a study to determine the pharmacokinetic profile of this compound and its metabolites following administration to rats.
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (synthesis to be conducted by a certified laboratory)
-
Vehicle (e.g., sterile saline or polyethylene glycol)
-
Oral gavage needles
-
Intravenous (IV) catheters
-
Blood collection tubes (e.g., heparinized)
-
Metabolic cages for urine and feces collection
-
Centrifuge
-
-80°C freezer
-
UPLC-MS/MS system
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dosing:
-
Oral Administration: Administer a single dose of this compound (e.g., 1, 5, and 10 mg/kg) via oral gavage.
-
Intravenous Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via an IV catheter to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Urine and Feces Collection: House a separate cohort of rats in metabolic cages for 24 or 48 hours to collect urine and feces for analysis of excreted this compound and its metabolites.
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma, urine, and homogenized fecal samples at -80°C until analysis.
-
-
Bioanalytical Method: Utilize a validated UPLC-MS/MS method (as described in Protocol 2) to quantify the concentrations of this compound, cotinine, nicotine, and other relevant metabolites in all biological matrices.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Caption: Workflow for pharmacokinetic analysis of this compound.
Protocol 2: UPLC-MS/MS Method for the Quantification of this compound and Related Compounds in Biological Matrices
This protocol provides a detailed method for the simultaneous quantification of nicotine, cotinine, and this compound in plasma.
Objective: To develop and validate a sensitive and specific analytical method for pharmacokinetic and biomarker studies.
Instrumentation and Reagents:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Analytical standards for nicotine, cotinine, and this compound
-
Isotopically labeled internal standards (e.g., cotinine-d3, nicotine-d4)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold protein precipitation solution containing the internal standards.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Optimize MRM transitions for each analyte and internal standard (precursor ion > product ion).
-
Optimize cone voltage and collision energy for each transition.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a blank matrix spiked with known concentrations of the analytes.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Hypothetical Application in a Smoking Cessation Paradigm
Given the lack of direct studies, we propose a preclinical study to evaluate the potential of this compound in reducing nicotine withdrawal symptoms.
Study Design: A rodent model of nicotine dependence and withdrawal.
Rationale: To assess if this compound administration can alleviate withdrawal-induced anxiety-like behaviors and somatic signs.
Procedure:
-
Induction of Nicotine Dependence: Administer nicotine to rats via osmotic minipumps for a sustained period (e.g., 7-14 days) to induce a state of dependence.
-
Withdrawal Induction: Abruptly remove the nicotine minipumps to precipitate withdrawal.
-
Treatment Groups:
-
Vehicle control
-
This compound (various doses)
-
Positive control (e.g., nicotine or varenicline)
-
-
Behavioral Assessments:
-
Anxiety-like behavior: Elevated plus maze, light-dark box test.
-
Somatic signs of withdrawal: Observe and score behaviors such as gasps, writhes, ptosis, and tremors.
-
-
Neurochemical Analysis: At the end of the behavioral assessments, collect brain tissue to analyze the effects of this compound on neurotransmitter systems implicated in nicotine withdrawal (e.g., dopamine, serotonin, norepinephrine) in key brain regions like the nucleus accumbens and prefrontal cortex.
Conclusion and Future Directions
This compound represents an under-explored area in smoking cessation research. Its metabolic relationship to nicotine and cotinine, coupled with a potentially favorable safety profile, makes it a compelling candidate for further investigation. The protocols and conceptual framework provided in these application notes are intended to catalyze research in this promising area. Future studies should focus on elucidating the human pharmacokinetics of this compound, its precise mechanism of action at the molecular level, and its efficacy in well-controlled clinical trials for smoking cessation. By expanding our focus beyond the usual suspects in nicotine metabolism, we may uncover novel therapeutic strategies to combat tobacco dependence.
References
-
Ghosheh, O., & Dwoskin, L. P. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 755994. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]
-
St.Helen, G., & Benowitz, N. L. (2024). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Chemical Research in Toxicology. [Link]
-
Zhang, Y., & Li, M. D. (2025). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. Toxicological Sciences. [Link]
-
Domino, E. F., Risk, M., & Kyerematen, G. A. (1990). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Drug metabolism and disposition: the biological fate of chemicals, 18(5), 724–727. [Link]
-
PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. [Link]
-
Wikipedia. (2024, January 22). Nicotine. [Link]
-
Chen, C., Yuan, F., Meng, X., Peng, F., Shao, X., Wang, C., Shen, Y., Du, H., Lv, D., Zhang, N., Wang, X., Wang, T., & Wang, P. (2024). Genetic biomarker prediction based on gender disparity in asthma throughout machine learning. Frontiers in Immunology, 15, 1446793. [Link]
-
Reddy, V. B., & Kumar, P. (2018). Possible role of nicotine and cotinine on nitroxidative stress and antioxidant content in saliva of smokeless tobacco consumers. Journal of oral biology and craniofacial research, 8(3), 169–173. [Link]
Sources
- 1. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Cotinine-N-oxide During Solid-Phase Extraction (SPE)
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of cotinine-N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of this highly polar metabolite. Here, we will delve into the nuanced chemistry of this compound and provide a structured, question-and-answer-based approach to troubleshooting and enhancing your SPE protocols. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions in your method development.
Understanding the Analyte: this compound
This compound is a primary metabolite of nicotine and its accurate quantification is often crucial in toxicology and pharmacology.[1][2] A key challenge in its extraction is its high polarity, a direct result of the N-oxide functional group. This property significantly alters its behavior compared to its parent compound, cotinine, during SPE.[1]
Key Chemical Properties of this compound:
| Property | Value/Description | Implication for SPE |
| Polarity | High, due to the N-oxide group. Soluble in polar solvents.[1] | Prone to premature elution from reversed-phase (e.g., C18) sorbents if the wash solvent is too strong. May not be well-retained on non-polar sorbents. |
| pKa (strongest basic) | ~4.74 | The charge state of the molecule is pH-dependent. At a pH below its pKa, it will be protonated and carry a positive charge, which is ideal for cation-exchange SPE. |
| Thermal Stability | Can be susceptible to degradation at high temperatures.[3][4] | Evaporation steps should be conducted at low temperatures to prevent analyte loss. |
Frequently Asked Questions & Troubleshooting Guide
Question 1: I'm using a standard C18 SPE cartridge and getting very low recovery for this compound, while my cotinine recovery is excellent. What's happening?
Answer:
This is a common issue and it stems directly from the significant difference in polarity between cotinine and this compound.
-
The Science: Standard reversed-phase sorbents like C18 rely on hydrophobic (non-polar) interactions for analyte retention.[5] Cotinine, being moderately polar, can be retained effectively. However, this compound is substantially more polar due to the N-oxide group, which gives it a higher affinity for the polar mobile phase (your sample matrix and wash solutions) than for the non-polar C18 stationary phase.[1] Consequently, it is likely being washed away during the sample loading and washing steps.
-
Troubleshooting Steps:
-
Re-evaluate Your Wash Solvent: If you are using a wash solvent with a significant percentage of organic solvent (e.g., methanol, acetonitrile), this is likely the culprit. Try reducing the organic content of your wash solvent or using a purely aqueous wash buffer.
-
Consider a Different Sorbent: A C18 cartridge may not be the optimal choice. Consider a more polar reversed-phase sorbent (e.g., C8, phenyl) or, more effectively, a mixed-mode sorbent that offers multiple retention mechanisms.[5]
-
Sample Pre-treatment: Ensure your sample is in a purely aqueous environment before loading to maximize hydrophobic retention on the C18 sorbent.
-
Question 2: What type of SPE sorbent is best suited for this compound?
Answer:
For a highly polar and ionizable compound like this compound, a mixed-mode SPE sorbent is often the most effective choice. Specifically, a mixed-mode polymeric strong cation-exchange sorbent can provide superior retention and cleaner extracts.
-
The Rationale: Mixed-mode sorbents offer both hydrophobic and ion-exchange retention mechanisms.[5]
-
Cation Exchange: By adjusting the pH of your sample to be at least 2 pH units below the pKa of this compound (~4.74), you ensure the molecule is protonated and carries a positive charge. This positive charge will strongly interact with the negatively charged cation-exchange functional groups on the sorbent.
-
Hydrophobic Interaction: The polymeric backbone of the sorbent can provide secondary hydrophobic interactions.
-
-
Recommended Sorbent: A polymeric strong cation-exchange sorbent is an excellent starting point. These sorbents are stable across a wide pH range and their polymeric nature can offer higher loading capacities.
Question 3: I've switched to a mixed-mode cation-exchange cartridge, but my recovery is still inconsistent. What other factors should I be looking at?
Answer:
Inconsistent recovery with a mixed-mode sorbent often points to issues with pH control, elution solvent strength, or flow rate.
-
The Causality:
-
pH Control is Critical: For the cation-exchange mechanism to work effectively, the pH of your sample during loading and washing must be carefully controlled to ensure this compound remains charged. Any fluctuations in pH can lead to a loss of charge and premature elution.[6]
-
Elution Solvent Strength: To elute your analyte from a mixed-mode sorbent, you need to disrupt both the ionic and hydrophobic interactions. This typically requires an elution solvent that is both organic and has a pH that neutralizes the charge on the analyte. A common mistake is using an elution solvent that is not basic enough to neutralize the positive charge on the this compound, leaving it bound to the cation-exchange sites.
-
Flow Rate: A high flow rate during sample loading may not allow for sufficient interaction time between the analyte and the sorbent, leading to breakthrough and lower recovery.
-
-
Optimization Workflow:
-
Verify pH: Use a calibrated pH meter to check the pH of your sample before loading. Adjust with a suitable buffer if necessary.
-
Strengthen Your Elution Solvent: A common elution solvent for this type of application is a mixture of an organic solvent (like methanol or acetonitrile) with a base (such as ammonium hydroxide) to raise the pH above the analyte's pKa. Consider increasing the concentration of the base in your elution solvent.
-
Slow Down the Flow: Process your samples at a slow, consistent flow rate (e.g., 1-2 mL/min) during the loading step.
-
Question 4: Could my sample be degrading during the SPE process?
Answer:
While less common than retention issues, degradation is a possibility, especially during the elution and evaporation steps.
-
The Science: Nicotine and its metabolites can be susceptible to thermal degradation.[3][7] If your protocol involves an evaporation step to concentrate the eluate, excessive heat can lead to the breakdown of this compound.
-
Preventative Measures:
-
Gentle Evaporation: Use a nitrogen evaporator with a water bath set to a low temperature (e.g., 30-40°C). Avoid high temperatures.
-
Minimize Time: Do not leave the samples on the evaporator for an extended period after they have reached dryness.
-
Chemical Stability: this compound is generally stable at the pH ranges used for SPE. However, prolonged exposure to very strong acids or bases should be avoided.
-
Optimized SPE Workflow for this compound
This workflow is a recommended starting point for achieving high and consistent recovery of this compound.
Caption: Optimized SPE Workflow for this compound.
References
-
ResearchGate. (2018). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Available at: [Link]
-
National Institutes of Health. (2008). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]
-
PubMed. (1995). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Available at: [Link]
-
PubMed. (1992). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Available at: [Link]
-
National Institutes of Health. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Available at: [Link]
-
National Institutes of Health. (2022). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Available at: [Link]
-
PubChem. nicotine N-oxide. Available at: [Link]
-
National Institutes of Health. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Available at: [Link]
-
VCU Scholars Compass. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. Available at: [Link]
-
ACS Publications. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Available at: [Link]
-
PubMed. (1997). Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry. Available at: [Link]
-
Gilson, Inc. Automated SPE Method for the Determination of Cotinine in Biological Fluid. Available at: [Link]
-
ACS Publications. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. Available at: [Link]
-
MDPI. (2022). Study of the Decomposition of N-Nitrosonornicotine (NNN) under Inert and Oxidative Atmospheres: Effect of the Addition of SBA-15 and MCM-41. Available at: [Link]
-
MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
-
P. aeruginosa Metabolome Database. nicotine-1'-N-oxide (PAMDB120186). Available at: [Link]
-
ResearchGate. (2018). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. Available at: [Link]
-
ResearchGate. (2019). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. Available at: [Link]
-
National Institutes of Health. (2021). Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195. Available at: [Link]
-
Taylor & Francis Online. (2022). Composition of aerosols from thermal degradation of flavors used in ENDS and tobacco products. Available at: [Link]
-
National Institutes of Health. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Available at: [Link]
Sources
- 1. CAS 36508-80-2: Cotinine N-oxide | CymitQuimica [cymitquimica.com]
- 2. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing ionization efficiency for cotinine-N-oxide in ESI-MS
Answering the call for a specialized resource, this Technical Support Center guide provides in-depth troubleshooting and optimization strategies for the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of cotinine-N-oxide. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower researchers, scientists, and drug development professionals in achieving robust and reproducible results. This guide moves beyond simple checklists to explain the causality behind each experimental parameter, ensuring a deeper understanding and more effective problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A: Positive Electrospray Ionization (ESI+) is the recommended mode. This compound is a basic molecule containing nitrogen atoms that are readily protonated. ESI+ facilitates the formation of the protonated molecular ion, [M+H]+, which is typically the most abundant and stable species for quantification.
Q2: Why am I seeing a significant peak at 16 m/z units lower than my target [M+H]+ ion?
A: This is a classic sign of in-source fragmentation, specifically deoxygenation. N-oxides are known to be thermally labile and can lose their oxygen atom under energetic ESI source conditions.[1] This results in the detection of the corresponding cotinine ion, [M+H-16]+. This issue is typically addressed by carefully optimizing source temperatures and voltages.
Q3: What is a good starting concentration for my mobile phase modifier?
A: For promoting protonation in reversed-phase chromatography, a starting concentration of 0.1% (v/v) formic acid in both the aqueous and organic mobile phases is a robust choice.[2] This concentration is generally sufficient to lower the mobile phase pH and ensure efficient ionization without causing excessive ion suppression.
Q4: Should I be concerned about adduct formation?
A: Yes, adduct formation (e.g., [M+Na]+, [M+K]+) is a common phenomenon in ESI-MS that can divide the analyte signal across multiple species, thereby reducing the intensity of the target [M+H]+ ion and complicating data interpretation.[3] Minimizing sources of sodium and potassium salts in your workflow is crucial.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Issue 1: Low or No Signal Intensity for this compound
Q: My this compound peak is very weak or completely absent. What are the most likely causes and how do I fix it?
A: Low signal intensity is a multifaceted problem often rooted in suboptimal mobile phase composition or ESI source settings. The primary goal is to maximize the formation of gas-phase [M+H]+ ions from the liquid eluent.
Root Cause Analysis & Corrective Actions:
-
Incorrect Mobile Phase pH:
-
Why it happens: As a basic compound, this compound requires an acidic environment to be efficiently protonated. If the mobile phase pH is neutral or basic, the analyte will exist predominantly in its neutral form, which does not ionize well in ESI+.
-
Solution: Ensure your mobile phase contains a suitable acidic modifier. Formic acid (0.1%) is the most common choice as it is volatile and an effective proton source. Acetic acid can also be used. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.[4]
-
-
Suboptimal ESI Source Parameters:
-
Why it happens: The efficiency of desolvation and ionization is highly dependent on a synergistic balance of temperatures and gas flows. If the nebulizing gas is too low, droplet formation is poor. If the drying gas temperature is too low, desolvation is incomplete. Conversely, if settings are too aggressive, thermal degradation can occur.
-
Solution: Systematically optimize key source parameters. Use the following table as a starting point and fine-tune by infusing a standard solution of your analyte.
-
| Parameter | Typical Starting Value | Purpose & Optimization Rationale |
| Spray Voltage | 3.0 - 4.5 kV (Positive Mode) | Creates the potential difference needed for ESI. Optimize for a stable spray and maximum signal. Too high a voltage can cause corona discharge and signal instability.[2][4] |
| Capillary/Ion Transfer Tube Temp. | 280 - 320 °C | Aids in the final stages of desolvation. For N-oxides, this is a critical parameter. Start lower and increase cautiously to improve signal, but reduce if deoxygenation ([M+H-16]+) becomes significant.[1][2] |
| Sheath/Nebulizing Gas Flow | 35 - 50 units (instrument dependent) | Assists in forming a fine spray of charged droplets. Higher flow rates are needed for higher LC flow rates. Optimize for signal stability.[2] |
| Auxiliary/Drying Gas Flow | 5 - 20 units (instrument dependent) | Evaporates solvent from the droplets. Insufficient flow leads to poor desolvation and cluster ions. Excessive flow can cool the source, reducing efficiency.[2] |
-
Ion Suppression from Matrix or Additives:
-
Why it happens: Co-eluting compounds from the sample matrix (e.g., salts, lipids) or certain mobile phase additives (like Trifluoroacetic Acid - TFA) can compete with the analyte for ionization, suppressing its signal.[4]
-
Solution:
-
Improve sample preparation (e.g., use Solid-Phase Extraction) to remove interfering matrix components.[5][6]
-
Ensure adequate chromatographic separation of this compound from the bulk of the matrix.
-
Avoid TFA if possible. If it's required for chromatography, keep its concentration minimal (<0.05%). Formic acid is a much less suppressive alternative for MS.
-
-
Issue 2: Significant In-Source Fragmentation (Deoxygenation)
Q: I see a large [M+H-16]+ peak, which is interfering with my analysis. How can I minimize this deoxygenation?
A: This fragmentation is characteristic of N-oxides and is primarily caused by excessive thermal energy in the MS source.[1] The key is to provide enough energy for desolvation but not enough to break the N-O bond.
Systematic Deoxygenation Reduction Protocol:
-
Infuse a standard solution of this compound (~1 µg/mL) in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set the Cone/Orifice/Declustering Potential to a low, conservative value (e.g., 15-20 V). This voltage primarily prevents solvent clusters and should not be the main source of fragmentation for this issue.[4]
-
Monitor the intensities of the precursor ion ([M+H]+) and the deoxygenated fragment ([M+H-16]+).
-
Reduce the Ion Transfer Tube/Capillary Temperature by 10-15 °C increments. Allow the system to stabilize for a few minutes at each step and record the ion intensities.
-
Identify the optimal temperature that maximizes the [M+H]+ signal while keeping the [M+H-16]+ signal at an acceptable minimum (e.g., <5% of the precursor).
-
If deoxygenation persists at temperatures that are too low for good sensitivity, you may also need to slightly reduce drying gas temperature or flow, as these also contribute to the overall energy imparted to the ions.
Optimization Workflows & Diagrams
A logical, step-by-step approach is crucial for efficient method development. The following workflow provides a systematic path to optimizing ESI-MS parameters for this compound.
Caption: Systematic workflow for ESI-MS parameter optimization.
The chemical processes occurring within the ESI source are also critical to understand. The following diagram illustrates the desired ionization pathway versus common undesirable side reactions for this compound.
Caption: Ionization pathways for this compound in ESI+.
By methodically addressing each potential issue and understanding the underlying chemical and physical principles, researchers can overcome the challenges associated with this compound analysis, leading to higher data quality and more reliable scientific outcomes.
References
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]
-
Positive-ESI MS/MS spectra and proposed fragmentation pathways for nicotine (a) and cotinine (b). ResearchGate. [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. ResearchGate. [Link]
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo. [Link]
-
Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]
-
Elucidation of fragmentation patterns of nicotine (A) and nicotine N-oxide (B). ResearchGate. [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. National Institutes of Health (NIH). [Link]
-
Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA. National Institutes of Health (NIH). [Link]
-
Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. National Institutes of Health (NIH). [Link]
-
(PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. [Link]
-
(PDF) Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. ResearchGate. [Link]
-
nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. National Institutes of Health (NIH). [Link]
-
Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. YouTube. [Link]
-
Determination of cotinine by LC-MS-MS with automated solid-phase extraction. PubMed. [Link]
-
Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]
-
Reduction of nicotelline N-oxides prior to LC-MS/MS analysis. ResearchGate. [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn. [Link]
-
MS Adduct Calculator. Fiehn Lab. [Link]
Sources
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]
- 3. madbarn.com [madbarn.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cotinine-N-oxide analytical standard purity and stability issues
Welcome to the dedicated technical support guide for the cotinine-N-oxide analytical standard. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the purity and stability of this critical nicotine metabolite. Here, we will address common challenges encountered during its use in experimental settings, providing in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound analytical standards.
Q1: What is this compound, and why is its purity critical for my research?
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound, much like its parent compound nicotine, is influenced by several environmental factors. These include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Basic or alkaline conditions have been shown to promote the degradation of related compounds like nicotine, leading to the formation of oxides.[2]
-
Light: Exposure to light can contribute to the degradation of nicotine and its metabolites.[2]
-
Moisture: this compound is known to be moisture-sensitive, which can impact its stability both in solid form and in solution.[3]
-
Oxidizing Agents: The presence of oxidizing agents can lead to further degradation.
Q3: How should I properly store my this compound analytical standard?
A3: Proper storage is crucial to maintain the integrity of your standard. Based on vendor recommendations and chemical properties, the following storage conditions are advised:
| Form | Storage Temperature | Additional Recommendations |
| Solid | -20°C in a freezer[3] | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[3] |
| Stock Solutions | -20°C in a freezer | Prepare in a high-purity organic solvent like methanol or acetonitrile.[2] Use amber vials to protect from light. |
| Working Solutions | 2-8°C in a refrigerator | For short-term use. It is not recommended to store aqueous solutions for more than one day.[4] |
Q4: In which solvents is this compound soluble, and are there any I should avoid?
A4: this compound is slightly soluble in chloroform and methanol.[3] For creating stock solutions for analytical purposes, methanol or acetonitrile are commonly used.[2] When preparing aqueous solutions for biological experiments, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[4] Avoid highly reactive solvents or those containing impurities that could accelerate degradation. Always use high-purity, LC-MS grade solvents where possible.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the analysis of this compound.
Guide 1: Investigating Standard Purity and Identifying Impurities
It is not uncommon to observe minor impurities in a new batch of analytical standard or to see the emergence of degradation products over time. This guide will help you assess the purity of your standard.
Issue: Unexpected peaks in my chromatogram when analyzing my this compound standard.
Causality: Unexpected peaks can arise from impurities in the original standard, degradation of the standard, or contamination from the analytical system. This compound is a known degradation product of nicotine, and it is plausible that it can further degrade into other related compounds.[2][5]
-
System Blank Analysis:
-
Inject a solvent blank (the same solvent your standard is dissolved in) to identify any peaks originating from the solvent or the LC-MS system itself.
-
-
LC-MS/MS Analysis of the Standard:
-
Prepare a fresh solution of your this compound standard.
-
Acquire full-scan mass spectrometry data to identify the molecular weights of the primary peak and any unexpected peaks.
-
Perform fragmentation analysis (MS/MS or product ion scan) on the parent ion of this compound (m/z 193.1) and the parent ions of the unexpected peaks.
-
-
Interpreting the Results:
-
Common Impurities: Compare the mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks to those of known nicotine metabolites and degradants. Common related compounds include:
-
Cotinine (m/z 177.1)
-
Nicotine (m/z 163.1)
-
Nornicotine (m/z 149.1)
-
Myosmine (m/z 147.1)
-
-
Degradation Products: The degradation of N-oxides can be complex. For instance, nicotine-N'-oxide can rearrange and hydrolyze to form pseudooxynicotine under certain conditions.[6] While specific degradation pathways for this compound are not extensively documented in readily available literature, similar rearrangements or hydrolytic cleavage could be hypothesized.
-
Caption: Workflow for identifying unexpected chromatographic peaks.
Guide 2: Addressing Poor Peak Shape in HPLC Analysis
Peak tailing is a frequent issue when analyzing basic compounds like this compound using reversed-phase HPLC.
Issue: My this compound peak is tailing or showing poor symmetry.
Causality: Peak tailing for basic analytes is often caused by secondary interactions with the stationary phase. In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, residual, negatively charged silanol groups on the silica-based column packing can interact with the positively charged amine of the analyte, leading to a secondary, stronger retention mechanism that causes peak tailing.[7]
-
Mobile Phase pH Adjustment:
-
Explanation: Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups on the stationary phase, neutralizing their negative charge and minimizing secondary interactions with the basic analyte.[8][9]
-
Protocol:
-
Prepare your aqueous mobile phase with a suitable buffer (e.g., formic acid, ammonium formate).
-
Adjust the pH of the aqueous portion to between 2.5 and 3.0 using a calibrated pH meter.
-
Re-analyze your standard and observe the peak shape.
-
-
-
Use of a Highly Deactivated Column:
-
Explanation: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds, which has a highly deactivated surface, can significantly improve peak shape.[7]
-
-
Employing a Sacrificial Base:
-
Explanation: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can act as a "sacrificial base." The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[8]
-
Caution: TEA can suppress ionization in mass spectrometry, so this approach is more suitable for UV-based detection.
-
-
Check for Column Overload:
-
Explanation: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak distortion.
-
Protocol:
-
Dilute your sample 10-fold and 100-fold.
-
Inject the diluted samples. If the peak shape improves significantly, you were likely overloading the column.
-
-
Caption: Decision-making process for resolving peak tailing issues.
Guide 3: Managing Stability During Sample Preparation and Analysis
The stability of this compound can be compromised during the analytical workflow, leading to inaccurate and imprecise results.
Issue: My results for this compound are inconsistent, or the concentration appears to decrease over time in prepared samples.
Causality: this compound, being an N-oxide, can be susceptible to degradation in solution, especially when exposed to certain conditions for extended periods. This can be exacerbated in complex biological matrices where enzymes may be present.[10] While specific data on this compound is limited, the parent compound nicotine shows degradation in alkaline conditions and at elevated temperatures.[11]
-
Control Temperature:
-
Keep samples, standards, and extracts in a cooled autosampler (e.g., 4°C) during the analytical run.
-
Minimize the time samples spend at room temperature.
-
-
Optimize pH of Solutions:
-
If possible, maintain a slightly acidic pH for your solutions to enhance the stability of basic analytes.
-
-
Evaluate Matrix Effects:
-
Explanation: In bioanalysis (e.g., plasma, urine), co-eluting endogenous compounds can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[12][13] This is known as the matrix effect.
-
Assessment Protocol (Post-extraction Spike Method):
-
Extract a blank biological matrix (containing no analyte).
-
Spike the extracted blank matrix with a known concentration of this compound. This is your "post-extraction spike" sample.
-
Prepare a solution of this compound at the same concentration in the mobile phase. This is your "neat" sample.
-
Analyze both samples and compare the peak areas.
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Sample) * 100
-
A value significantly different from 100% indicates the presence of a matrix effect.
-
-
Mitigation Strategies:
-
Improve sample clean-up (e.g., use a more selective solid-phase extraction protocol).
-
Adjust chromatographic conditions to separate this compound from the interfering compounds.
-
Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects.
-
-
-
Perform Stability Assessments:
-
Freeze-Thaw Stability: Analyze a sample after several freeze-thaw cycles to ensure the analyte is stable under these conditions.
-
Autosampler Stability: Let a prepared sample sit in the autosampler for the expected duration of a run (e.g., 24 hours) and analyze it to check for degradation.
-
References
-
Aldeek, F., et al. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. Available at: [Link]
-
Kisaki, T., & Tamaki, E. (Year). Chemistry of the N′-Oxides of Nicotine and Myosmine. Journal Information. Available at: [Link]
-
P. aeruginosa Metabolome Database. (n.d.). nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. Available at: [Link]
-
ClinPGx. (n.d.). cotinine n-oxide. ClinPGx. Available at: [Link]
-
Dams, R., et al. (2003). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. Available at: [Link]
-
Szymańska, J. B., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules. Available at: [Link]
-
Adamek, E., et al. (2016). The Study on the Photocatalytic Degradation of Nicotine. ResearchGate. Available at: [Link]
-
Guo, G. L., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Bernert, J. T., et al. (2005). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. Available at: [Link]
-
Kyerematen, G. A., et al. (1982). Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. Available at: [Link]
-
Spasova, M., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process of making (S)-nicotine. Google Patents.
-
de la Fuente, J. A. G., et al. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. Environmental Science & Technology. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Kisaki, T., & Tamaki, E. (1961). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Bioanalysis Zone. Available at: [Link]
-
PhenX Toolkit. (n.d.). Salivary Cotinine Protocol. PhenX Toolkit. Available at: [Link]
-
Al-Ghamdi, M. S., et al. (2012). An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes. Journal of Neuroimmune Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. ResearchGate. Available at: [Link]
-
AAPS PharmSci. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. AAPS PharmSci. Available at: [Link]
-
Andrews University. (2016). Determining the Concentration of Nitric Oxide in Solvent. Digital Commons @ Andrews University. Available at: [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
ALL.TEST. (n.d.). COT Rapid Test Cassette (Urine) Package Insert. ALL.TEST. Available at: [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]
-
Salimetrics. (n.d.). Guidelines for Interpreting Cotinine Levels: United States. Salimetrics. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
MDPI. (2022). Insights into the Stability of Graphene Oxide Aqueous Dispersions. MDPI. Available at: [Link]
-
SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Primary pathways of nicotine oxidation. ResearchGate. Available at: [Link]
-
BSKJ. (n.d.). (S)-Cotinine N-Oxide. BSKJ. Available at: [Link]
-
Wikipedia. (n.d.). Propylene glycol. Wikipedia. Available at: [Link]
-
Lazarus, P., et al. (2019). Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 尼古丁-N-氧化物,(S)-Cotinine N-Oxide [bszh.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Propylene glycol - Wikipedia [en.wikipedia.org]
- 12. eijppr.com [eijppr.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Mitigating Ion Suppression for Cotinine-N-Oxide in Plasma
A Senior Application Scientist's Guide to Robust Bioanalysis
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering ion suppression issues, specifically when quantifying cotinine-N-oxide in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). As your virtual Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and resolve these common yet critical issues.
Part 1: Foundational Understanding of Ion Suppression
Q1: What is ion suppression and why is it a significant problem for my this compound assay?
Answer: Ion suppression is a matrix effect that causes a loss of analyte signal in LC-MS analysis.[1][2] It occurs when co-eluting components from the sample matrix, in this case plasma, interfere with the ionization of your target analyte (this compound) in the mass spectrometer's ion source.[3][4]
The mechanism is essentially a competition. In Electrospray Ionization (ESI), the most common technique, your analyte and matrix components are nebulized into charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase to be analyzed by the mass spectrometer. Matrix components, especially those that are high in concentration, highly basic, or have high surface activity, can compete for this limited charge or alter the droplet's physical properties (e.g., surface tension, viscosity), thereby reducing the efficiency of ionization for your this compound.[3][5]
This is a critical problem because it can lead to:
-
Poor Sensitivity: Your analyte signal is weaker, making it difficult to achieve low limits of detection (LOD) and quantification (LOQ).
-
Inaccurate Quantification: If the suppression effect varies between your calibration standards, quality controls (QCs), and unknown samples, your results will be inaccurate and unreliable.
-
Poor Reproducibility: Inconsistent suppression leads to high variability (%CV) in your results, compromising the validity of your assay.[6]
Plasma is a notoriously "dirty" matrix, rich in proteins, salts, and phospholipids, all of which are known to cause significant ion suppression.[2][5]
Part 2: Diagnosing and Quantifying the Problem
Q2: I suspect ion suppression is affecting my results. How can I definitively identify and measure it?
Answer: Simply observing a low signal isn't enough for a diagnosis. You must systematically determine if, when, and to what extent ion suppression is occurring in your chromatographic run. The gold-standard technique for this is the Post-Column Infusion (PCI) experiment .
The PCI experiment allows you to visualize the exact regions in your chromatogram where suppression (or enhancement) occurs.[6][7]
Causality Behind the Method: By continuously infusing a solution of your analyte (this compound) directly into the MS source after the analytical column, you create a stable, elevated baseline signal. When you then inject a blank, extracted plasma sample onto the column, any dip in this stable baseline directly corresponds to a co-eluting matrix component causing ion suppression.
Experimental Protocol: Post-Column Infusion (PCI)
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Place this solution in a syringe pump.
-
Use a T-junction to connect the syringe pump output to the flow path between your LC column and the MS ion source.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
-
Execution:
-
Start the LC-MS system with your analytical gradient.
-
Begin the post-column infusion. You should observe a stable, high baseline signal for the this compound MRM transition.
-
Inject a blank plasma sample that has been subjected to your standard sample preparation procedure.
-
Monitor the this compound signal throughout the entire chromatographic run.
-
-
Interpretation:
-
No Suppression: The baseline will remain relatively flat and stable.
-
Suppression Zones: You will see distinct negative peaks or "dips" in the baseline. The retention time of these dips indicates when the suppressive matrix components are eluting. If a dip coincides with the expected retention time of this compound, your assay is compromised.
-
Diagram: Post-Column Infusion Workflow
Caption: Workflow for a post-column infusion experiment.
Part 3: Troubleshooting and Mitigation Strategies
Once you have confirmed ion suppression, you can address it systematically. The most effective strategies focus on removing the interfering matrix components before they enter the MS source. This is primarily achieved through rigorous sample preparation and optimized chromatography.
Q3: Which sample preparation technique is best for reducing ion suppression from plasma?
Answer: The choice of sample preparation is the single most critical factor in mitigating ion suppression. The goal is to selectively remove interfering matrix components (especially phospholipids and proteins) while efficiently recovering your analyte.[4] The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparative Analysis of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Efficacy for this compound |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or acid.[8][9] | Fast, simple, inexpensive, suitable for high-throughput.[9] | Non-selective. Removes proteins but leaves salts and phospholipids in the supernatant, which are major sources of ion suppression.[1] | Low. Often insufficient for sensitive assays due to high residual matrix effects.[1][10] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Can be very clean; effective at removing salts and some phospholipids.[6] | Can be labor-intensive, requires solvent optimization, may have emulsion issues, potential for analyte loss. | Moderate to High. Cleaner than PPT. The polarity of this compound requires careful selection of an appropriate organic solvent for efficient extraction. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away.[11] | Highly selective and effective. Provides the cleanest extracts by removing proteins, salts, and phospholipids.[2][3] | More complex method development, higher cost per sample compared to PPT. | Very High. This is the recommended approach for robust, sensitive assays, as it provides the most comprehensive sample cleanup.[4] |
Expert Recommendation: For a robust and sensitive this compound assay in plasma, Solid-Phase Extraction (SPE) is the superior choice. While PPT is fast, it often fails to remove the phospholipids that are notorious for causing ion suppression in the mid-elution range of a typical reversed-phase chromatogram. SPE allows you to use targeted chemistry (e.g., mixed-mode or polymeric sorbents) to bind your analyte while washing away the matrix components that cause suppression.
Protocol Showcase: Mixed-Mode Cation Exchange SPE for this compound
Rationale: this compound contains a basic nitrogen that can be protonated. A mixed-mode cation exchange SPE cartridge leverages both reversed-phase and ion-exchange retention mechanisms for exceptional selectivity.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water.
-
Vortex for 10 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is in its protonated, positively charged state.
-
-
Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water. Do not let the sorbent bed go dry.
-
-
Loading:
-
Load the entire pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing (The Critical Step for Removing Interferences):
-
Wash 1 (Polar Interferences): Add 1 mL of 0.1 M acetic acid. This removes salts and other polar matrix components.
-
Wash 2 (Non-polar Interferences): Add 1 mL of methanol. This removes phospholipids and other non-polar, neutral compounds that are retained by the reversed-phase mechanism.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting its interaction with the ion-exchange sorbent and allowing it to be eluted.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of your initial mobile phase. This step concentrates the analyte and ensures compatibility with your LC system.
-
Q4: Beyond sample prep, how can I use chromatography to avoid ion suppression?
Answer: Even with good sample prep, some matrix components may remain. Strategic chromatography is your second line of defense.[4] The goal is to chromatographically separate your analyte's peak from any remaining zones of ion suppression you identified in your PCI experiment.
Effective Chromatographic Strategies:
-
Increase Resolution with UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher chromatographic efficiency and resolution than traditional HPLC. This results in sharper, narrower peaks. The increased peak capacity makes it more likely that your analyte will be fully resolved from any co-eluting interferences, effectively moving it out of the suppression zone.
-
Gradient Optimization: Adjust your mobile phase gradient to shift the retention time of this compound away from suppression zones. If suppression occurs early in the run (often due to salts), a shallower initial gradient can help retain the analyte longer and move it into a cleaner region of the chromatogram.
-
Alternative Chromatography (HILIC): If you are using reversed-phase (e.g., C18) and still face issues, consider Hydrophilic Interaction Liquid Chromatography (HILIC). This compound is a relatively polar molecule. HILIC is well-suited for retaining and separating such compounds. Phospholipids are typically not well-retained under HILIC conditions and will elute in the void volume, providing excellent separation from these problematic interferences.
Diagram: Mitigating Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
Part 4: Frequently Asked Questions (FAQs)
Q5: Can I just dilute my sample to reduce ion suppression? Answer: Yes, dilution can reduce the concentration of interfering matrix components and thereby lessen the suppression effect.[3] However, this strategy also dilutes your analyte, which can compromise the sensitivity of your assay, especially if you are trying to measure low concentrations of this compound. It is often a trade-off and is not a suitable solution for trace analysis.[1]
Q6: Will switching my ionization source from ESI to APCI help? Answer: It might. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[3] If this compound ionizes efficiently via APCI, this could be a viable strategy. However, ESI is typically more suitable for polar molecules, so a feasibility check is required.
Q7: My internal standard signal is also low. Does that mean it's correcting for the suppression? Answer: Ideally, yes. The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3). A SIL-IS is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same degree of ion suppression.[2] Therefore, the ratio of the analyte to the IS signal should remain constant, leading to accurate quantification even in the presence of suppression. However, if suppression is severe (>50%), the signal for both your analyte and IS may drop close to the noise level, which will still compromise precision and sensitivity. The ultimate goal should always be to remove the source of suppression, not just compensate for it.
References
-
Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Biotage. Retrieved January 25, 2026, from [Link]
-
Stahnke, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved January 25, 2026, from [Link]
-
Jurek, A. M., & Goniewicz, M. L. (2021). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 26(15), 4435. [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2023). AMSbiopharma. Retrieved January 25, 2026, from [Link]
-
Piekoszewski, W., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules. [Link]
-
Machacek, D. A., & Jiang, N. S. (1986). Quantification of cotinine in plasma and saliva by liquid chromatography. Clinical chemistry, 32(6), 979–982. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved January 25, 2026, from [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. [Link]
-
Protein Precipitation Method. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]
-
Hariharan, M., et al. (1992). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. Journal of Liquid Chromatography. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Retrieved January 25, 2026, from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK NICOTINE and COTININE by SOLID PHASE EXTRACTION. (n.d.). NYC Office of Chief Medical Examiner. Retrieved January 25, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sepscience.com [sepscience.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique | MDPI [mdpi.com]
- 11. nyc.gov [nyc.gov]
Technical Support Center: Method Refinement for Cotinine-N-Oxide Analysis in Meconium
Welcome to the technical support center for the analysis of cotinine-N-oxide in meconium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this challenging bioanalytical application. As a senior application scientist, my goal is to synthesize my field experience with established scientific principles to empower you to develop and refine a robust and reliable analytical method.
Introduction: The Analytical Challenge of this compound in Meconium
This compound is a minor metabolite of cotinine, which itself is the primary metabolite of nicotine. Its presence in meconium can serve as a biomarker for fetal exposure to tobacco smoke. However, the analysis of this compound in meconium presents a unique set of challenges due to the inherent properties of both the analyte and the matrix.
Meconium is a complex and highly variable biological matrix, rich in lipids, pigments, and other endogenous substances that can interfere with the analysis. This compound, being a polar N-oxide compound, is prone to specific analytical pitfalls, including thermal instability and potential for in-source fragmentation in the mass spectrometer. This guide will provide a structured approach to navigate these challenges, from sample preparation to data interpretation.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments. The question-and-answer format allows for quick identification of problems and their potential solutions, grounded in scientific principles.
Sample Preparation
Question: I am experiencing low recovery of this compound from meconium using a standard liquid-liquid extraction (LLE) protocol. What could be the cause and how can I improve it?
Answer:
Low recovery of the highly polar this compound during LLE from a complex, fatty matrix like meconium is a common issue. Several factors could be at play:
-
Inadequate Homogenization: Meconium is notoriously difficult to homogenize. Incomplete homogenization will result in inefficient extraction of the analyte from the matrix.
-
Solution: Ensure thorough homogenization of the meconium sample. Mechanical homogenization (e.g., using a bead beater or an ultrasonic probe) is often more effective than simple vortexing. Consider lyophilizing the meconium sample prior to extraction to create a more homogenous powder.
-
-
Poor Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too non-polar will not efficiently extract the polar this compound.
-
Solution: A more polar solvent or a mixture of solvents may be necessary. While traditional LLE solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are effective for less polar compounds, they may not be optimal for this compound. Consider using a more polar solvent like dichloromethane or a mixture of a polar and non-polar solvent. A "salting-out" LLE approach, where a high concentration of salt (e.g., ammonium sulfate) is added to the aqueous phase to force polar analytes into the organic phase, can also be effective.
-
-
pH of the Extraction: The pH of the sample will influence the charge state of this compound and its partitioning between the aqueous and organic phases.
-
Solution: Adjusting the pH of the meconium homogenate to a basic pH (e.g., pH 9-10) will ensure that this compound is in its neutral form, which is generally more soluble in organic solvents.
-
Question: I am observing significant matrix effects (ion suppression) in my LC-MS/MS analysis after solid-phase extraction (SPE). How can I mitigate this?
Answer:
Matrix effects are a major challenge in meconium analysis due to the high concentration of endogenous interferences.[1][2] While SPE is designed to clean up the sample, co-elution of matrix components with the analyte can still occur.
-
Sub-optimal SPE Sorbent and Protocol: The choice of SPE sorbent and the washing steps are crucial for removing interfering substances.
-
Solution: For a polar compound like this compound, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can be highly effective. This allows for a more rigorous washing protocol to remove a wider range of interferences. Ensure your wash steps are optimized to remove lipids and other matrix components without eluting the analyte. A final, more polar wash before elution can be beneficial.
-
-
Insufficient Chromatographic Separation: If matrix components co-elute with this compound, they can compete for ionization in the mass spectrometer source, leading to ion suppression.
-
Solution: Optimize your chromatographic method to achieve better separation between this compound and the interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a HILIC column for better retention of polar compounds), or modifying the mobile phase pH.
-
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Chromatography
Question: I am observing poor peak shape (tailing) for this compound on my reversed-phase C18 column. What are the likely causes and solutions?
Answer:
Peak tailing for polar, basic compounds like this compound on reversed-phase columns is a frequent problem.[6][7] The primary cause is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.
-
Silanol Interactions: The basic nitrogen in this compound can interact with acidic silanol groups on the column packing material, leading to peak tailing.
-
Solution:
-
Mobile Phase Additives: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites.
-
Low pH Mobile Phase: Operating at a low pH (e.g., pH 2-3) will protonate the silanol groups, reducing their ability to interact with the basic analyte.
-
Column Choice: Use a modern, end-capped C18 column with low silanol activity. Alternatively, consider a column with a different stationary phase, such as one with an embedded polar group or a phenyl-hexyl phase, which can offer different selectivity and improved peak shape for polar analytes.
-
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase and lead to peak tailing.
-
Solution: Dilute your sample and reinject to see if the peak shape improves.
-
Question: My this compound peak is not well-retained on my C18 column, eluting close to the void volume. How can I improve retention?
Answer:
Poor retention of polar compounds on reversed-phase columns is a common challenge.
-
Highly Aqueous Mobile Phase: To retain polar compounds, a highly aqueous mobile phase is often required. However, this can lead to "phase collapse" or "dewetting" of the C18 stationary phase, resulting in a loss of retention.
-
Solution:
-
Use an Aqueous C18 Column: Employ a C18 column specifically designed for use with highly aqueous mobile phases. These columns have modifications to prevent phase collapse.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[8][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of organic solvent.
-
-
Mass Spectrometry
Question: I am seeing a weak signal for my this compound precursor ion and a significant peak at the mass of cotinine. What is happening?
Answer:
This is a classic sign of in-source fragmentation, where the N-oxide bond is breaking in the ion source of the mass spectrometer before it reaches the mass analyzer.[10][11][12] N-oxides are known to be susceptible to this phenomenon.
-
High Source Temperature or Voltages: The conditions in the electrospray ionization (ESI) source can be energetic enough to cause fragmentation.
-
Solution:
-
Optimize Source Parameters: Systematically reduce the source temperature, capillary voltage, and fragmentor/cone voltage to find the mildest conditions that still provide adequate ionization.
-
Monitor Cotinine Signal: While optimizing for the this compound signal, also monitor the signal for cotinine. The goal is to maximize the this compound signal while minimizing the in-source conversion to cotinine.
-
-
-
Collision-Induced Dissociation (CID) vs. In-Source Fragmentation: It is important to distinguish between fragmentation happening in the source and the desired fragmentation in the collision cell for MS/MS.
-
Solution: Acquire a full scan mass spectrum with very gentle source conditions. This should show the intact protonated molecule of this compound as the base peak. Then, perform MS/MS on this precursor ion to generate the desired product ions for quantification.
-
Question: I am unsure which precursor and product ions to use for the MRM analysis of this compound. What are the recommended transitions?
Answer:
The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity and selectivity. While specific data for this compound is limited, we can infer likely fragmentation patterns from related compounds like nicotine-N-oxide.
-
Proposed MRM Transitions for this compound:
-
Precursor Ion: The protonated molecule, [M+H]+, for this compound (C10H12N2O2) would have an m/z of 193.1.
-
Product Ions: Common fragmentation pathways for N-oxides involve the loss of the oxygen atom or other neutral losses. Potential product ions to investigate include:
-
Loss of oxygen (-16 Da): m/z 177.1 (corresponding to the cotinine ion)
-
Other characteristic fragments of the cotinine backbone.
-
-
Recommendation: Infuse a standard solution of this compound into the mass spectrometer and perform product ion scans to identify the most abundant and stable fragment ions. Select at least two product ions for each analyte for confident identification and quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in meconium samples and during analysis?
A1: N-oxide compounds can be susceptible to degradation under certain conditions.[8][10] While specific stability data for this compound in meconium is not extensively published, general guidelines for N-oxides should be followed:
-
Storage: Meconium samples should be stored at -20°C or, preferably, -80°C to minimize enzymatic and chemical degradation.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles, as this can degrade analytes. Aliquot samples upon receipt if multiple analyses are planned.
-
pH: this compound is generally more stable at neutral to slightly acidic pH. Avoid strongly acidic or basic conditions during sample preparation if possible.
-
Temperature: Keep sample extracts cool in the autosampler (e.g., 4°C) to prevent degradation before injection.
-
Light: Protect samples and standards from direct light, as some N-oxides can be light-sensitive.
Q2: Is a deuterated internal standard for this compound commercially available? If not, what are the alternatives?
A2: As of the latest information, a commercially available deuterated internal standard specifically for this compound (e.g., this compound-d3) is not readily found. This presents a significant challenge for accurate quantification. However, there are several strategies to address this:
-
Use of an Analog Internal Standard: A structurally similar deuterated compound, such as cotinine-d3 or nicotine-N-oxide-d3, can be used.[3] It is imperative to perform a thorough validation to ensure that the chosen analog behaves similarly to this compound in terms of extraction recovery and matrix effects.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample aliquots to create a calibration curve within the matrix of each sample. While laborious, it can effectively compensate for matrix effects.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank meconium matrix that is free of this compound. This helps to mimic the matrix effects seen in the unknown samples.
-
Custom Synthesis: For long-term projects or high-throughput applications, investing in the custom synthesis of a deuterated this compound internal standard is the most robust solution.[4][5]
Q3: What are the key differences in analytical considerations between cotinine and this compound?
A3: While both are metabolites of nicotine, their physicochemical properties lead to different analytical considerations:
| Feature | Cotinine | This compound |
| Polarity | Moderately polar | Highly polar |
| Extraction | Readily extracted with common organic solvents. | Requires more polar solvents or specialized techniques (e.g., mixed-mode SPE). |
| Chromatography | Generally good retention and peak shape on C18 columns. | Prone to poor retention and peak tailing on C18; HILIC is a good alternative. |
| Mass Spectrometry | Stable in the ion source. | Susceptible to in-source fragmentation (loss of oxygen). |
| Internal Standard | Deuterated standard (cotinine-d3) is commercially available. | No readily available deuterated standard. |
Q4: Can I use a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound?
A4: GC-MS is generally not recommended for the analysis of N-oxide compounds. The high temperatures of the GC inlet and column can cause thermal degradation of the N-oxide, leading to the formation of the corresponding tertiary amine (cotinine in this case).[13][14] This would result in an inaccurate and unreliable measurement of this compound. LC-MS/MS is the preferred technique for the analysis of thermally labile compounds like N-oxides.
Experimental Protocols & Data Presentation
Recommended Starting Protocol for this compound Extraction from Meconium (Mixed-Mode SPE)
This protocol is a starting point and should be optimized and validated for your specific laboratory conditions and instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of meconium into a polypropylene tube.
-
Add 2 mL of a suitable homogenization buffer (e.g., phosphate buffer, pH 7).
-
Add the internal standard solution.
-
Homogenize the sample thoroughly using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for SPE.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer.
-
Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of a weak wash solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 2 mL of a non-polar wash solution (e.g., methanol or acetonitrile) to remove lipids.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the this compound with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Illustrative LC-MS/MS Parameters
These are example parameters and will require optimization.
| Parameter | Recommended Setting |
| LC Column | HILIC column (e.g., silica or amide phase) |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of B (e.g., 95%) and gradually increase the percentage of A. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor (m/z) 193.1 -> Product 1 (m/z 177.1), Product 2 (to be determined) |
| Source Temp. | Optimize for minimal in-source fragmentation (start low, e.g., 300 °C) |
| Capillary Voltage | Optimize for stable spray (e.g., 3-4 kV) |
Visualizations
Workflow for this compound Analysis in Meconium
Caption: A generalized workflow for the analysis of this compound in meconium.
Troubleshooting Logic for Low Analyte Signal
Caption: A decision tree for troubleshooting low this compound signal.
References
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. National Institutes of Health. [Link]
-
Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. ResearchGate. [Link]
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]
-
Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. National Institutes of Health. [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health. [Link]
-
Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites. PubMed. [Link]
-
Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray. National Institutes of Health. [Link]
-
Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. ResearchGate. [Link]
-
A liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 20 drugs of abuse and metabolites in human meconium. National Institutes of Health. [Link]
-
Determination of Polar Compounds in Used Frying Oils and Fats by Adsorption Chromatography. AOCS. [Link]
-
Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. [Link]
-
Standard Reference Material 3671 - Certificate of Analysis. NIST. [Link]
-
Alternate Matrices: Meconium, Cord Tissue, Hair, and Oral Fluid: Methods and Protocols. ResearchGate. [Link]
-
Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PubMed Central. [Link]
-
Synthesis of Deuterium-Labeled Ouabain – an Internal Standard in Toxicological and Pharmacological Studies. ResearchGate. [Link]
-
Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil. National Institutes of Health. [Link]
-
Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomed J Sci & Tech Res. [Link]
-
Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray. Frontiers. [Link]
-
How to Avoid Common Problems with HILIC Methods. Restek. [Link]
-
LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River. [Link]
-
Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. International Journal of Scientific & Technology Research. [Link]
-
A rapid method for determination of polar compounds in used frying fats and oils. Europe PMC. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [Link]
-
Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. SAGE Journals. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL IRL. [Link]
-
Development of liquid chromatography methods coupled to mass spectrometry for the analysis of substances with a wide variety of polarity in meconium. PubMed. [Link]
-
Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. MDPI. [Link]
-
Fatty acid composition of individual polar lipids extracted from the brown seaweed Padina australis. Bioflux. [Link]
-
Time Dependent Changes of Nicotine and Cotinine In Mouth Cavity After Smoking Studied By MALDI MS Using Functional Organic Analog of Zeolite. National Institutes of Health. [Link]
-
Synthesis of Partially Deuterated N-Nitrosamines – New Standards in Tobacco-smoke Analysis. ResearchGate. [Link]
-
Cotinine. PubChem. [Link]
-
Nicotine 1-N-oxide Manufacturers, Suppliers & Exporters. Cefa Cilinas. [Link]
-
Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. MDPI. [Link]
-
Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector. PubMed. [Link]
-
Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes. National Institutes of Health. [Link]
Sources
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 10. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. In-source fragmentation [jeolusa.com]
- 13. aocs.org [aocs.org]
- 14. scholar.utc.edu [scholar.utc.edu]
Technical Support Center: Chromatographic Resolution of Cotinine-N-Oxide Isomers
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of cotinine-N-oxide isomers. This guide is designed to provide in-depth, practical solutions to common issues, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only troubleshoot existing methods but also to proactively develop robust and reliable separation strategies.
Understanding the Challenge: The Stereochemistry of this compound
Cotinine, the major metabolite of nicotine, undergoes further metabolism to form this compound. The N-oxidation of the pyrrolidine ring in cotinine creates a new chiral center, resulting in the formation of diastereomers. These stereoisomers, often referred to as cis and trans isomers, possess the same molecular weight and chemical formula but differ in the spatial arrangement of their atoms. This subtle structural difference is the primary reason for the difficulty in achieving baseline chromatographic separation. The accurate quantification of individual isomers is crucial as they may exhibit different pharmacological or toxicological profiles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the separation of this compound isomers.
Q1: Why am I seeing broad, co-eluting peaks for my this compound isomers?
A1: Co-elution of this compound isomers is a frequent challenge and typically points to insufficient selectivity of the chromatographic system. Since diastereomers have different physical properties, they can be separated on achiral stationary phases. However, their structural similarity often requires highly optimized conditions.[1][2] The primary reasons for poor resolution include:
-
Inadequate Stationary Phase Chemistry: The column you are using may not provide the necessary selective interactions to differentiate between the isomers.
-
Suboptimal Mobile Phase Composition: The pH, organic modifier, and additives in your mobile phase play a critical role in modulating the retention and selectivity of these polar, ionizable compounds.
-
Non-ideal Temperature: Temperature affects the thermodynamics of the separation and can significantly impact selectivity.
Q2: What is the best type of column to use for separating this compound isomers?
A2: There is no single "best" column, as the optimal choice depends on the specific mobile phase and desired outcome. However, several column chemistries have shown promise:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds like this compound.[3] They utilize a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting partitioning of the polar analytes into a water-enriched layer on the stationary phase surface.
-
Reversed-Phase C18 with Polar Modifications: Traditional C18 columns can struggle with retaining highly polar analytes in highly aqueous mobile phases. Modern polar-modified C18 columns, such as those with polar-embedded or polar-endcapped functionalities, are designed to prevent phase collapse and provide better retention and selectivity for polar compounds.
-
Chiral Stationary Phases (CSPs): Although this compound isomers are diastereomers and can be separated on achiral phases, CSPs can offer exceptional selectivity.[1] Polysaccharide-based CSPs, for example, can provide the specific stereoselective interactions needed for baseline resolution.
Q3: How does mobile phase pH affect the separation of this compound isomers?
A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like this compound. The pKa of the molecule will determine its degree of ionization at a given pH. By adjusting the pH, you can alter the charge state of the isomers, which in turn affects their interaction with the stationary phase and, consequently, their retention and selectivity. For basic compounds, working at a pH 2-3 units below the pKa will ensure they are in their protonated, more polar form, which can be beneficial for retention on some reversed-phase columns. Conversely, a higher pH may be necessary for other stationary phases or to exploit subtle differences in the pKa of the isomers.
Q4: Can temperature be used to improve the resolution of my isomers?
A4: Yes, temperature is a powerful tool for optimizing selectivity. Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions. Even small changes in temperature can have a significant impact on the relative retention of closely eluting compounds like diastereomers. It is advisable to screen a range of temperatures (e.g., 25°C to 50°C) during method development to find the optimal point for maximum resolution.
Troubleshooting Guides
This section provides a structured approach to resolving common problems encountered during the separation of this compound isomers.
Issue 1: Poor Resolution and Peak Co-elution
If you are observing a single, broad peak or two closely overlapping peaks for your this compound isomers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Guidance:
-
Initial Assessment:
-
Verify System Suitability: Ensure your HPLC system is performing optimally by running a standard mixture with known performance characteristics. Check for excessive system volume or leaks.
-
Peak Shape: Analyze the peak shape. If you observe significant tailing, this could indicate secondary interactions with the stationary phase, which needs to be addressed (see Issue 2).
-
-
Mobile Phase Optimization:
-
pH Adjustment: Systematically vary the pH of the aqueous portion of your mobile phase. For basic compounds like this compound, exploring a pH range from 3 to 7 can reveal significant changes in selectivity.
-
Organic Modifier Screening: If you are using acetonitrile, try substituting it with methanol, or using a combination of both. Different organic modifiers can alter the selectivity of the separation.
-
Mobile Phase Additives: The addition of ionic liquids or chaotropic agents to the mobile phase can improve peak shape and influence selectivity by masking residual silanol groups on the stationary phase or by altering the partitioning of the analytes.[4]
-
-
Stationary Phase Evaluation:
-
If mobile phase optimization does not yield the desired resolution, consider a different column chemistry.
-
HILIC: If you are using a reversed-phase column, switching to a HILIC column can provide a completely different selectivity mechanism that may be more effective for these polar isomers.
-
Polar-Modified C18: If you prefer to stay with reversed-phase, try a C18 column with a polar-embedded or polar-endcapped stationary phase.
-
Chiral Stationary Phase: For the highest degree of selectivity, a chiral column is often the best choice, although it may require more specialized mobile phases (e.g., normal-phase or polar organic mode).
-
-
Temperature Adjustment:
-
Systematically evaluate the effect of column temperature on your separation. A good starting point is to test temperatures at 10°C intervals (e.g., 30°C, 40°C, 50°C).
-
Plot the resolution against temperature to identify the optimal setting.
-
Issue 2: Peak Tailing
Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary interactions between the basic analytes and acidic silanol groups on the silica surface of the stationary phase.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Guidance:
-
Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 3-4) will protonate the basic this compound isomers, which can reduce their interaction with ionized silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.
-
Use a High-Purity, Endcapped Column: Modern HPLC columns are made with high-purity silica and are extensively endcapped to minimize the number of accessible silanol groups. If you are using an older column, upgrading to a newer generation column can significantly improve peak shape.
-
Check for Column Overload: Inject a series of decreasing concentrations of your sample. If peak shape improves at lower concentrations, you may be overloading the column.
-
Inspect for Column Voids: A void at the head of the column can cause peak distortion. If you suspect a void, you can try reverse-flushing the column (check the manufacturer's instructions first) or replacing it.
Experimental Protocols
The following protocols provide starting points for method development. They should be optimized for your specific instrumentation and sample matrix.
Protocol 1: HILIC Method for this compound Isomer Separation
This protocol is a good starting point for achieving retention and separation of these polar isomers.
-
Column: A HILIC column with a cross-linked diol or amide stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 85% B
-
5-6 min: 85% B
-
6-6.1 min: 85% to 95% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: Mass Spectrometry (MS)
Protocol 2: Chiral Separation Method
This protocol utilizes a chiral stationary phase for high-selectivity separation.
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm or MS.
Data Summary Tables
The following tables provide a summary of key parameters and their expected impact on the separation of this compound isomers.
Table 1: Influence of Mobile Phase Parameters on Resolution
| Parameter | Variation | Expected Effect on Resolution | Rationale |
| pH | Decrease (e.g., to 3-4) | May increase or decrease | Alters the ionization state of the isomers, affecting their interaction with the stationary phase. |
| Organic Modifier | Acetonitrile vs. Methanol | Can change selectivity | Different solvents provide different selectivities based on their polarity and interaction with the stationary phase. |
| Buffer Concentration | Increase | May improve peak shape | Higher buffer capacity can lead to more consistent ionization and better peak symmetry. |
| Additive (e.g., TEA) | Add 0.1% | Improves peak shape | Masks active silanol sites on the stationary phase, reducing secondary interactions. |
Table 2: Comparison of Column Chemistries
| Column Type | Primary Separation Mechanism | Advantages for this compound | Disadvantages |
| HILIC | Partitioning | Excellent retention of polar compounds. | Can be sensitive to water content in the sample and mobile phase. |
| Polar-Modified C18 | Reversed-Phase | Good retention in highly aqueous mobile phases; robust. | May not provide sufficient selectivity for baseline resolution. |
| Chiral (Polysaccharide) | Stereoselective Interactions | Highest potential for baseline resolution. | May require non-aqueous mobile phases; can be more expensive. |
References
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). ACS Omega. [Link]
-
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray. (2021). Lund University Publications. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). YouTube. [Link]
-
A comparative study of the disposition of nicotine and its metabolites in three inbred strains of mice. (1987). PubMed. [Link]
-
Stereoselectivity in the N'-oxidation of Nicotine Isomers by Flavin-Containing Monooxygenase. (1988). Molecular Pharmacology. [Link]
-
Chiral analysis of the (R)- and (S)-nornicotine analysis in... (n.d.). ResearchGate. [Link]
-
Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2021). Molecules. [Link]
-
Increased cotinine elimination and this compound formation by phenobarbital induction in rat and mouse. (1990). PubMed. [Link]
-
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). PubMed. [Link]
-
Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. (2022). Phenomenex. [Link]
-
Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. (2022). Molecules. [Link]
-
Chromatograms resulting from different stationary phases: HILIC... (n.d.). ResearchGate. [Link]
-
Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). (2021). Korea Science. [Link]
-
Separation of Nicotine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2021). MDPI. [Link]
-
Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. (2022). ResearchGate. [Link]
-
Cotinine N-oxide, a new metabolite of nicotine. (1983). PubMed. [Link]
-
Identification and quantitative analysis of this compound in human urine. (1987). PubMed. [Link]
-
Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. (1986). PubMed. [Link]
-
cotinine n-oxide. (n.d.). ClinPGx. [Link]
-
Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes. (2019). PubMed. [Link]
Sources
Validation & Comparative
A Comparative Guide to Cotinine-N-oxide and Cotinine as Biomarkers for Nicotine Intake
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tobacco exposure assessment and smoking cessation research, the accurate quantification of nicotine intake is paramount. While nicotine itself is a transient marker, its metabolites offer a more stable and reliable window into an individual's exposure. For decades, cotinine has been the gold standard biomarker. However, the emergence of advanced analytical techniques has brought other metabolites, such as cotinine-N-oxide, into the scientific discussion. This guide provides an in-depth, objective comparison of this compound and cotinine, grounded in experimental data, to empower researchers in selecting the most appropriate biomarker for their study's objectives.
The Metabolic Journey of Nicotine: A Foundation for Biomarker Selection
Understanding the metabolic fate of nicotine is fundamental to appreciating the nuances of its biomarkers. Upon entering the bloodstream, nicotine is rapidly metabolized, primarily in the liver, by cytochrome P450 enzymes, particularly CYP2A6.[1] This process gives rise to a cascade of metabolites, with cotinine being the most prominent.
Approximately 70-80% of nicotine is converted to cotinine.[2][3] Cotinine is then further metabolized, with one of the pathways leading to the formation of this compound. This metabolic cascade is crucial as it dictates the concentration and persistence of each potential biomarker in various biological matrices.
Caption: Simplified metabolic pathway of nicotine to cotinine and this compound.
Head-to-Head Comparison: Cotinine vs. This compound
The selection of an ideal biomarker hinges on a variety of factors, from its pharmacokinetic profile to the robustness of analytical methods for its detection. Here, we dissect the key performance characteristics of cotinine and this compound.
| Feature | Cotinine | This compound | Rationale and Implications for Researchers |
| Half-Life | Approximately 16-20 hours[4][5] | Potentially longer than cotinine (data from animal studies suggest persistence for up to 96 hours post-nicotine injection, compared to 48 hours for cotinine)[6] | A longer half-life offers a wider window for detection and may provide a more integrated measure of nicotine exposure over several days. The potentially longer half-life of this compound could be advantageous for studies assessing long-term or low-level exposure. |
| Metabolic Abundance | Major metabolite of nicotine (70-80% conversion)[2][3] | A downstream metabolite of cotinine, present in lower concentrations. | The higher concentration of cotinine simplifies detection and quantification, particularly in individuals with low nicotine intake. The lower abundance of this compound may necessitate more sensitive analytical methods. |
| Stability | Highly stable in biological samples.[7] | Stability data is less established, but as an N-oxide, it may be susceptible to in vivo reduction back to cotinine or nicotine.[8][9] | The established stability of cotinine ensures reliable measurement post-collection. The potential for in vivo reduction of this compound is a significant consideration, as it could lead to an underestimation of its concentration and an overestimation of cotinine or nicotine levels, complicating data interpretation. |
| Analytical Methods | Well-established and validated methods (LC-MS/MS, GC-MS, immunoassays).[10][11] | Primarily detected by LC-MS/MS as part of a broader nicotine metabolite panel.[8] | The widespread availability of validated assays for cotinine facilitates inter-laboratory comparisons and ensures data robustness. While methods for this compound exist, they are less standardized. |
| Clinical Interpretation | Extensive data correlating cotinine levels with nicotine intake and health outcomes.[1][3] | Limited clinical data available for direct correlation with nicotine intake and health effects. | The vast body of literature on cotinine provides a strong foundation for interpreting results and setting clinically relevant thresholds. The clinical significance of this compound levels is still an area of active research. |
Experimental Protocols: A Guide to Quantification
The accurate quantification of these biomarkers is the bedrock of any research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous determination of nicotine and its metabolites due to its high sensitivity and specificity.[8]
Workflow for Biomarker Quantification
Caption: A generalized experimental workflow for the quantification of cotinine and this compound.
Detailed Step-by-Step Methodology (LC-MS/MS)
1. Sample Preparation (Urine)
-
Objective: To extract the analytes of interest from the urine matrix and remove interfering substances.
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 rpm to pellet any precipitate.
-
To 250 µL of supernatant, add 50 µL of an internal standard solution containing deuterated cotinine (e.g., d3-cotinine) and, if available, deuterated this compound.[7]
-
Add 50 µL of 10% NH4OH to basify the sample.[7]
-
Perform a liquid-liquid extraction by adding 2 mL of an organic solvent mixture (e.g., MTBE:dichloromethane:ethyl acetate 30:30:40 v/v/v), vortexing, and centrifuging.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the target analytes.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions (Illustrative):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for cotinine, this compound, and their internal standards are monitored.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of the analytes in the original sample.
-
Procedure:
-
Generate a standard curve by analyzing a series of known concentrations of cotinine and this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the unknown samples.
-
Determine the concentration of the analytes in the samples by interpolating their area ratios on the standard curve.
-
Concluding Remarks for the Practicing Scientist
The choice between cotinine and this compound as a biomarker for nicotine intake is not a matter of one being definitively superior to the other, but rather a decision guided by the specific research question.
Cotinine remains the undisputed biomarker of choice for most applications. Its well-characterized pharmacokinetics, high abundance, stability, and the availability of standardized, robust analytical methods provide a solid foundation for reliable and comparable results. The extensive body of existing literature allows for a confident interpretation of cotinine levels in a clinical and research context.
This compound, while currently a secondary biomarker, holds potential for specific research niches. Its possibly longer half-life warrants further investigation, particularly for studies focused on long-term, cumulative nicotine exposure or for monitoring abstinence over extended periods. However, researchers must be cognizant of its lower abundance and the critical issue of potential in vivo reduction, which can complicate data interpretation. The development of standardized and validated analytical methods specifically for this compound is also crucial for its broader adoption.
For drug development professionals, cotinine remains the most practical and reliable biomarker for assessing nicotine intake in clinical trials. Its established use and clear interpretation guidelines are invaluable in a regulatory environment.
References
- Healton, C. G., & Benowitz, N. L. (Year). Biomarkers of exposure to new and emerging tobacco delivery products. Physiological Reviews.
- Koc, H., & Cwynar, P. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules.
- National Cancer Institute. (Year). Biomarkers of Cigarette Smoking. Smoking and Tobacco Control Monograph.
- Benowitz, N. L. (1996). Cotinine as a Biomarker of Environmental Tobacco Smoke Exposure. Epidemiologic Reviews.
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology.
-
Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
- Protano, C., & Vitali, M. (2010). Cotinine and N-(2-hydroxyethyl)valine as markers of passive exposure to tobacco smoke in children. Journal of Public Health.
- El-Hage, R., et al. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega.
- Kyerematen, G. A., et al. (1988). Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay. Drug Metabolism and Disposition.
-
Wikipedia. (n.d.). Cotinine. Retrieved from [Link]
- Manjusha, P., et al. (2015). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of Clinical and Diagnostic Research.
- Nwosu, C. G., et al. (1988).
- Grizzell, J. A., & Echeverria, V. (2015). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology.
- Colsoul, M. L., et al. (2020). Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and QDa Detection. Journal of Diagnostic Techniques and Biomedical Analysis.
- Al-Mubaddel, H., et al. (2017). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS.
- Alves, M. G., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review.
- de Castro, A., et al. (2013). A simplified method for the analysis of urinary cotinine by GC-MS. Journal of Analytical Toxicology.
- Jablonska, A., & Stasiewicz, A. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- Schievelbein, H., et al. (1986).
- Sepkovic, D. W., & Haley, N. J. (Year). In Vivo Reduction of Nicotine-N'-Oxide. UCSF.
- El-Masry, E., & Al-Gundhi, M. (2017). Metabolic pathways of nicotine to cotinine and to its oxidation products.
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancercontrol.cancer.gov [cancercontrol.cancer.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cotinine - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified method for the analysis of urinary cotinine by GC-MS | Revista de Ciências Farmacêuticas Básica e Aplicada [rcfba.fcfar.unesp.br]
- 8. mdpi.com [mdpi.com]
- 9. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]
- 10. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitechnol.com [scitechnol.com]
A Technical Guide to the Correlation of Urinary Cotinine-N-Oxide with Plasma Cotinine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Reliable Biomarkers of Nicotine Exposure
In the realms of clinical research, toxicology, and drug development, the accurate assessment of nicotine exposure is paramount. While plasma cotinine has long been considered the gold standard biomarker due to its direct presence in the bloodstream and relatively long half-life, the invasive nature of blood collection presents logistical and ethical challenges, particularly in large-scale or longitudinal studies. This has driven the scientific community to explore non-invasive alternatives, with urinary biomarkers emerging as a promising solution.
This guide provides an in-depth comparison of urinary cotinine and its metabolite, cotinine-N-oxide, as predictors of plasma cotinine levels. We will delve into the underlying metabolic pathways, compare analytical methodologies, present supporting experimental data, and offer field-proven insights to aid researchers in making informed decisions for their study designs. Our focus is to provide a comprehensive understanding of the causality behind experimental choices and to equip you with the knowledge to implement self-validating protocols.
The Metabolic Journey: From Nicotine to Cotinine and this compound
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the body, primarily by the liver.[1] The dominant metabolic pathway involves the conversion of nicotine to cotinine, a process catalyzed by the cytochrome P450 enzyme CYP2A6.[1] Cotinine itself is further metabolized into several downstream products, including this compound. Understanding this metabolic cascade is crucial for interpreting biomarker data.
Cotinine is favored as a biomarker over nicotine due to its longer half-life (approximately 16-20 hours versus 2 hours for nicotine), which provides a more stable indication of nicotine exposure over a longer period.[2][3]
Figure 1: Simplified metabolic pathway of nicotine to cotinine and this compound.
The Core Correlation: Urinary Cotinine vs. Plasma Cotinine
A substantial body of evidence supports a strong correlation between urinary cotinine and plasma cotinine levels.[2][3] This makes urinary cotinine an excellent non-invasive alternative for assessing nicotine exposure. Research has consistently shown that urinary cotinine concentrations are typically four to five times higher than in plasma, which can be advantageous for analytical detection.[4][5]
The Critical Role of Creatinine Correction
A key factor in strengthening the correlation between urinary and plasma cotinine is the correction for urine dilution. Urinary creatinine, a waste product of muscle metabolism, is excreted at a relatively constant rate. By expressing urinary cotinine levels as a ratio to creatinine (e.g., ng of cotinine per mg of creatinine), variations in fluid intake and urine output can be normalized, leading to a more accurate reflection of systemic cotinine exposure.[3][4] Studies have demonstrated a significant improvement in the correlation coefficient when this correction is applied.[4]
Exploring the Contender: Urinary this compound
This compound is a further metabolite of cotinine, also produced by the action of CYP2A6.[6] As a downstream product, its concentration in urine reflects another aspect of nicotine metabolism. While it is routinely measured in comprehensive urinary nicotine metabolite panels, its direct correlation with plasma cotinine has been less extensively studied compared to its parent compound, cotinine.
Current research indicates that while measuring multiple urinary metabolites, including this compound, is valuable for understanding an individual's overall nicotine metabolic profile, urinary cotinine alone (especially when corrected for creatinine) remains the most robust and reliable predictor of plasma cotinine levels.[4][5] One study that measured a panel of urinary nicotine metabolites concluded that measuring multiple metabolites did not improve the correlation with plasma cotinine compared with the use of urinary cotinine alone.[4]
Comparative Analysis of Biomarker Performance
| Biomarker | Matrix | Correlation with Plasma Cotinine | Key Advantages | Key Considerations |
| Cotinine | Plasma/Serum | Gold Standard (Direct Measurement) | High accuracy and reliability. | Invasive collection; higher cost; logistical challenges in large studies. |
| Cotinine | Urine | High (Significantly improved with creatinine correction) | Non-invasive and simple collection; higher concentrations than plasma.[4][5] | Requires creatinine correction for optimal accuracy; can be influenced by renal function. |
| This compound | Urine | Less established as a direct predictor. | Provides additional information on nicotine metabolism. | Limited data on direct correlation with plasma cotinine; may be more variable than urinary cotinine. |
Experimental Protocols: A Self-Validating System
The accurate quantification of urinary cotinine and this compound is critical for reliable data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard analytical technique due to its high sensitivity, specificity, and ability to multiplex the analysis of several metabolites in a single run.[7]
Sample Collection and Preparation
-
Urine Sample Collection : Collect mid-stream urine samples in sterile containers. For spot urine samples, the time of collection should be recorded. For 24-hour collections, ensure proper collection and storage procedures are followed.
-
Sample Storage : Samples should be stored at -20°C or lower to prevent degradation of metabolites.
-
Enzymatic Hydrolysis : A portion of cotinine and its metabolites are excreted as glucuronide conjugates. To measure "total" cotinine, enzymatic hydrolysis with β-glucuronidase is often employed to cleave the glucuronide moiety.[7]
-
Sample Clean-up : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to remove interfering matrix components and concentrate the analytes of interest.
LC-MS/MS Analysis
A detailed protocol for the simultaneous analysis of urinary cotinine and this compound using LC-MS/MS is outlined below. This protocol is based on established methods and should be validated in-house.
Figure 2: A typical workflow for the analysis of urinary nicotine metabolites by LC-MS/MS.
Step-by-Step Methodology:
-
Internal Standard Spiking : To a 100 µL aliquot of urine, add an internal standard solution containing isotopically labeled cotinine-d3 and this compound-d3. This is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.
-
Hydrolysis (Optional for Total Metabolites) : Add β-glucuronidase solution and incubate at 37°C for 2-4 hours to hydrolyze glucuronidated metabolites.
-
Protein Precipitation : Add acetonitrile to precipitate proteins, vortex, and centrifuge.
-
Solid-Phase Extraction (SPE) :
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis :
-
Chromatographic Separation : Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection : Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for cotinine, this compound, and their respective internal standards in Multiple Reaction Monitoring (MRM) mode.
-
-
Creatinine Analysis : Analyze a separate aliquot of the urine sample for creatinine concentration using a standard clinical chemistry analyzer or a compatible LC-MS/MS method.
Factors Influencing the Correlation
Several factors can influence the metabolism of nicotine and, consequently, the levels of its metabolites in urine and their correlation with plasma cotinine.
Figure 3: Factors influencing the correlation between urinary metabolites and plasma cotinine.
-
Genetics : Genetic polymorphisms in the CYP2A6 gene can significantly alter the rate of nicotine metabolism. Individuals with slow metabolizer genotypes will have a different nicotine and cotinine metabolite profile compared to normal metabolizers.[6]
-
Demographics : Age, sex, and ethnicity have been shown to influence nicotine metabolism.[4]
-
Physiological Conditions : Renal and hepatic function can impact the clearance of cotinine and its metabolites.
-
Exposure Pattern : The dose and frequency of nicotine intake will affect the steady-state concentrations of metabolites.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals seeking a reliable, non-invasive biomarker for nicotine exposure, urinary cotinine, corrected for creatinine, stands as the superior choice for predicting plasma cotinine levels . The correlation is well-established, and the analytical methods are robust and widely available.
While urinary this compound is a measurable and important metabolite of nicotine, the current body of scientific literature does not provide strong evidence to support its use as a primary predictor of plasma cotinine over urinary cotinine. However, its measurement within a broader panel of urinary nicotine metabolites can provide valuable insights into an individual's nicotine metabolic phenotype, which may be of interest in specific research contexts, such as studies on drug metabolism or tobacco-related disease risk.
References
-
Benowitz, N. L., et al. (2009). Urine nicotine metabolite concentrations in relation to plasma cotinine during low-level nicotine exposure. Nicotine & Tobacco Research, 11(8), 954–960. [Link]
-
Yuan, J. M., et al. (2019). Urinary cotinine is as good a biomarker as serum cotinine for cigarette smoking exposure and lung cancer risk prediction. Cancer Epidemiology, Biomarkers & Prevention, 28(1), 139–145. [Link]
-
Benowitz, N. L. (1996). Cotinine as a biomarker of environmental tobacco smoke exposure. Epidemiologic Reviews, 18(2), 188–204. [Link]
-
Goniewicz, M. L., et al. (2011). Comparison of urine cotinine and the tobacco-specific nitrosamine metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and their ratio to discriminate active from passive smoking. Nicotine & Tobacco Research, 13(3), 202–208. [Link]
-
Lerman, C., et al. (2013). The ability of plasma cotinine to predict nicotine and carcinogen exposure is altered by differences in CYP2A6: the influence of genetics, race, and sex. Cancer Epidemiology, Biomarkers & Prevention, 22(4), 708–718. [Link]
-
Begum, S. F., et al. (2019). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of Clinical and Diagnostic Research, 13(10). [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids—anatabine and anabasine—in smokers' urine. PloS one, 9(7), e101816. [Link]
-
Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493. [Link]
-
Alli, S., et al. (2009). Determination of nicotine metabolites in urine by LC-MS/MS: trends of smoke and smokeless products exposure in ice hockey. Analytical and bioanalytical chemistry, 395(8), 2543–2552. [Link]
-
Kasprzyk-Hordern, B., & Adams, C. (2022). Plasma nicotine-N-oxide and this compound levels measured over time—rats exposed to tobacco smoke at a concentration, expressed as carbon monoxide, 1500 mg CO/m³ for 5 days, 6 h a day. ResearchGate. [Link]
-
Murphy, S. E. (2014). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of oncology, 2014. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]
-
Grizzell, J. A., & Echeverria, V. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in pharmacology, 12, 745742. [Link]
-
Byrd, G. D., et al. (1992). Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers. Drug metabolism and disposition, 20(2), 192–197. [Link]
Sources
- 1. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Urine nicotine metabolite concentrations in relation to plasma cotinine during low-level nicotine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine nicotine metabolite concentrations in relation to plasma cotinine during low-level nicotine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous measurement of urinary total nicotine and cotinine as biomarkers of active and passive smoking among Japanese individuals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Tobacco Sources: A Comparative Analysis of Cotinine-N-Oxide and Anabasine
In the nuanced field of tobacco exposure biomonitoring, accurately distinguishing between sources of nicotine intake is paramount for clinical trials, smoking cessation programs, and public health research. While cotinine, the primary metabolite of nicotine, is a reliable indicator of nicotine exposure, it falls short when needing to differentiate between tobacco product use and nicotine replacement therapy (NRT).[1][2] This guide provides an in-depth comparison of two key biomarkers, cotinine-N-oxide and anabasine, offering researchers the technical insights needed to select the appropriate analytical strategy for their specific research questions.
The Central Challenge: Beyond Mere Exposure
The core analytical challenge lies in the identical chemical nature of nicotine from tobacco and pharmaceutical-grade nicotine used in NRTs. A simple positive result for nicotine or cotinine cannot, therefore, definitively identify the source of exposure. This ambiguity can confound studies assessing the efficacy of NRTs or adherence to smoke-free policies. To address this, researchers must turn to more specific biomarkers that are either unique to tobacco products or exhibit different metabolic profiles depending on the source of nicotine.
Candidate Biomarker 1: Anabasine - The "Tobacco-Specific" Alkaloid
Anabasine is a minor alkaloid naturally present in the tobacco plant (Nicotiana tabacum) but is absent from pharmaceutical-grade nicotine products.[1][3][4] This fundamental difference is the cornerstone of its utility as a highly specific biomarker for recent tobacco use.
Biochemical Rationale and Mechanism of Differentiation
The presence of anabasine in a biological sample, such as urine or serum, is a direct indicator of exposure to tobacco products, including cigarettes, cigars, and smokeless tobacco.[3][4][5] Its absence in NRT formulations like patches, gums, or lozenges means that a positive anabasine test in a subject using NRT is a clear sign of concurrent tobacco use.[1][3][6][7][8]
The logic is straightforward:
-
Tobacco User: Ingests both nicotine and anabasine. Both will be detectable in biological samples.
-
NRT-Only User: Ingests only pharmaceutical-grade nicotine. Only nicotine and its metabolites will be detectable; anabasine will be absent.
This binary presence/absence mechanism provides a clear and unambiguous method for differentiation.
Visualizing the Source Distinction
Caption: Differentiating exposure sources based on product contents.
Candidate Biomarker 2: this compound - A Metabolic Perspective
This compound is a further downstream metabolite of cotinine.[9] While present in both tobacco users and NRT users, the rationale for its use as a differentiator is more complex and relies on potential quantitative differences in metabolic pathways under different exposure conditions.
Biochemical Rationale and Mechanism of Differentiation
Nicotine is first metabolized primarily by the CYP2A6 enzyme to cotinine.[10] Cotinine itself is then further metabolized, with one of the minor pathways leading to the formation of this compound.[9]
The hypothesis for its use in differentiation is that the ratio of this compound to cotinine may differ between smokers and NRT users. This could be due to several factors, including:
-
Route of Administration: The rapid, high-concentration spikes of nicotine from smoking may saturate primary metabolic pathways, potentially shunting more cotinine into secondary pathways like N-oxidation compared to the slower, more steady-state nicotine delivery from NRTs.
-
Co-exposure to Other Tobacco Constituents: Thousands of other chemicals in tobacco smoke can induce or inhibit various metabolic enzymes, potentially altering the metabolic profile of nicotine and its metabolites compared to the "clean" exposure from NRT.
However, it is crucial to note that using this compound for this purpose is less definitive than using anabasine. The differentiation is based on a quantitative ratio rather than a qualitative presence/absence, making it more susceptible to inter-individual variability in metabolism.
Visualizing the Nicotine Metabolic Pathway
Caption: Simplified metabolic pathway of nicotine to this compound.
Head-to-Head Comparison: Performance and Practicality
| Feature | Anabasine | This compound |
| Principle of Differentiation | Qualitative (Presence/Absence) | Quantitative (Ratio to Cotinine) |
| Specificity for Tobacco | Very High | Moderate to Low |
| Primary Source | Alkaloid native to the tobacco plant.[4] | Metabolite of cotinine.[9] |
| Half-Life | Approximately 16 hours.[11][12] | Variable, linked to cotinine's half-life (approx. 15-20 hours).[3][13] |
| Detection Window | A few days following tobacco cessation.[11][12] | Similar to cotinine, reflecting exposure over the past 3-4 days.[14] |
| Analytical Complexity | Can be challenging due to isobaric interference with nicotine, requiring robust chromatographic separation.[15] | Generally straightforward to measure alongside other nicotine metabolites via LC-MS/MS. |
| Primary Advantage | Unambiguous indicator of tobacco use. | Can be included in a broader panel of nicotine metabolites. |
| Primary Limitation | May not be present in all tobacco products or could be at very low levels, potentially leading to false negatives in very light users. | Ratios can be influenced by genetic polymorphism in metabolic enzymes (e.g., CYP2A6), diet, and other factors, leading to significant inter-individual variability. |
Field-Proven Insights & Experimental Choices
From an application scientist's perspective, anabasine is the superior and more trustworthy biomarker for the specific purpose of differentiating tobacco use from NRT use . Its presence/absence nature provides a definitive answer that is less susceptible to the metabolic "noise" that can affect quantitative ratios of metabolites like this compound.
When designing a study where this differentiation is critical, the choice to include anabasine is a self-validating one. A positive anabasine result in a participant who should be on NRT-only provides a clear, actionable data point indicating non-compliance. The use of this compound ratios, while mechanistically interesting, would require establishing a robust cutoff value from a large population, accounting for metabolic phenotypes, which is often impractical and less definitive.
Experimental Protocol: Validated LC-MS/MS Method for Simultaneous Quantification
To ensure the highest degree of confidence in your results, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous analysis of these compounds.[1][16][17]
Workflow Overview
Caption: High-level analytical workflow for biomarker quantification.
Step-by-Step Methodology
-
Sample Preparation:
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add an internal standard solution containing isotopically-labeled analogs (e.g., cotinine-d3, anabasine-d4) to correct for matrix effects and procedural losses.
-
To account for conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at an appropriate temperature (e.g., 37°C) for several hours.[16]
-
Stop the reaction and precipitate proteins by adding a solvent like acetonitrile or acetone.[16]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.[12]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is crucial to separate anabasine from the isobaric nicotine.[15] A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[16]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): The following are representative Q1 (precursor ion) -> Q3 (product ion) transitions. These must be optimized for the specific instrument used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cotinine | 177.1 | 80.1 | 25 |
| This compound | 193.1 | 119.1 | 20 |
| Anabasine | 163.2 | 134.1 | 18 |
| Nicotine | 163.2 | 134.1 | 18 |
| Cotinine-d3 (IS) | 180.1 | 80.1 | 25 |
| Anabasine-d4 (IS) | 167.2 | 138.1 | 18 |
-
Data Interpretation & Cutoffs:
-
Quantify analytes by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Anabasine: A cutoff of 2 ng/mL is often used to distinguish current smokers from non-smokers or NRT-only users.[1]
-
Cotinine: Cutoffs can vary, but a level >50 ng/mL is a common indicator of recent nicotine use.[18]
-
Conclusion
For researchers requiring unambiguous differentiation between tobacco consumption and NRT, anabasine is the biomarker of choice . Its presence is a definitive indicator of tobacco exposure, a claim that the more variable, ratio-based metric of this compound cannot make with the same degree of certainty. While the simultaneous quantification of a panel of nicotine metabolites including this compound is valuable for comprehensive metabolic phenotyping, the inclusion of anabasine is essential for studies where compliance with NRT and abstinence from tobacco is a critical endpoint. The provided LC-MS/MS protocol offers a robust framework for achieving sensitive and specific quantification of these key analytes.
References
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]
-
Jacob, P., Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2020). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology, 13, 893923. [Link]
-
Jeong, W., Lee, J., Kim, S., Lee, J., & Kim, J. (2021). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. International Journal of Environmental Research and Public Health, 18(21), 11497. [Link]
-
Kim, S., & Lee, J. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. Toxics, 10(8), 471. [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: NICOU. [Link]
-
Moir, D., Rickert, W. S., Levasseur, G., Larose, R., Maertens, R., White, P., & Desjardins, S. (2006). A comparison of the physical and chemical properties of mainstream and sidestream smoke from selected Canadian commercial cigarettes. Regulatory Toxicology and Pharmacology, 46(1), 37-53. [Link]
-
Nakajima, M., Kuroiwa, Y., & Yokoi, T. (2002). Interindividual differences in nicotine metabolism and genetic polymorphisms of human CYP2A6. Drug Metabolism Reviews, 34(4), 865-877. [Link]
-
Pérez-Ortuño, R., Martínez-Sánchez, J. M., Fernández, E., & Pascual, J. A. (2010). Simultaneous determination of the tobacco alkaloids nicotine, cotinine, anabasine, anatabine and nornicotine in urine by liquid chromatography/tandem mass spectrometry. Biomedical Chromatography, 24(2), 147-154. [Link]
-
SRNT Subcommittee on Biochemical Verification. (2002). Biochemical verification of tobacco use and cessation. Nicotine & Tobacco Research, 4(2), 149-159. [Link]
-
Wikipedia. (2024). Anabasine. [Link]
-
Wikipedia. (2024). Cotinine. [Link]
-
Wu, W., Liu, Z., & Ashley, D. L. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Journal of Analytical Toxicology, 38(6), 313-320. [Link]
Sources
- 1. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population [mdpi.com]
- 2. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Anabasine - Wikipedia [en.wikipedia.org]
- 5. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014 [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 13. Cotinine - Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous analysis of nicotine, nicotine metabolites, and tobacco alkaloids in serum or urine by tandem mass spectrometry, with clinically relevant metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cotinine, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics | Drexel Medicine [drexelmedicine.org]
A Comparative Analysis of Cotinine-N-Oxide Levels Across Diverse Ethnic Populations: A Technical Guide for Researchers
This guide provides an in-depth comparison of cotinine-N-oxide levels across various ethnic groups, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from multiple studies, we explore the nuances of nicotine metabolism and the genetic factors that contribute to observed ethnic differences in metabolite profiles. This document is designed to be a comprehensive resource, detailing the biochemical pathways, analytical methodologies, and comparative data essential for advancing research in tobacco exposure, pharmacogenetics, and smoking-related diseases.
Introduction: The Significance of this compound in Nicotine Metabolism
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a variety of excretory products. The major metabolic pathway involves the C-oxidation of nicotine to cotinine, primarily catalyzed by the cytochrome P450 enzyme CYP2A6. Cotinine is then further metabolized, with one of the minor pathways being N-oxidation to form this compound. While this compound represents a smaller fraction of the total nicotine metabolites, typically 2-5% in urine, its formation provides a more complete picture of nicotine's metabolic fate[1]. Understanding the factors that influence the extent of cotinine N-oxidation, including ethnic background, is crucial for accurately assessing nicotine exposure and its associated health risks.
The enzymatic pathways responsible for cotinine N-oxidation are not as well-defined as the primary route of nicotine metabolism. While CYP2A6 is the key enzyme for the conversion of nicotine to cotinine, the N-oxidation of cotinine is believed to be catalyzed by other P450 enzymes and potentially flavin-containing monooxygenases (FMOs)[1]. Genetic variations in these enzymes can lead to inter-individual and inter-ethnic differences in metabolic profiles, which in turn can influence smoking behaviors, nicotine dependence, and the risk of developing smoking-related diseases.
The Genetic Basis of Ethnic Differences in Nicotine Metabolism
It is well-established that genetic polymorphisms in drug-metabolizing enzymes contribute significantly to the variability in nicotine metabolism across different ethnic populations.
The Role of Cytochrome P450 2A6 (CYP2A6)
The CYP2A6 gene is highly polymorphic, with numerous variants that result in reduced or null enzyme activity. The frequencies of these variants differ substantially among ethnic groups[2]. For instance, the CYP2A64 allele, a gene deletion, is prevalent in Japanese populations (around 21% allele frequency) but is rare in individuals of European or African descent (<2%)[2]. Similarly, the CYP2A67 and CYP2A69 alleles, which also lead to decreased enzyme activity, are more common in Asian populations[2]. In contrast, the CYP2A617 variant is found almost exclusively in individuals of African ancestry[2]. These genetic differences in CYP2A6 activity are a primary driver of the observed ethnic variations in the rate of nicotine clearance and the levels of major metabolites like cotinine and 3-hydroxycotinine.
The Influence of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenase 3 (FMO3) is a key enzyme in the N-oxidation of various compounds, including nicotine to nicotine-N'-oxide. Genetic polymorphisms in the FMO3 gene are also known to vary across ethnic populations and can alter enzyme activity[3]. While the direct role of FMO3 in cotinine N-oxidation is still under investigation, its involvement in nicotine N-oxidation suggests a potential contribution to the overall metabolic profile. For example, functional variants of FMO2 are found predominantly in individuals of African descent and have shown activity against nicotine[4].
UGT Enzymes and Glucuronidation
UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of nicotine and its metabolites, a significant pathway for their elimination. Ethnic differences in UGT activity, particularly UGT2B10, have been linked to variations in cotinine levels. Notably, African Americans have a higher frequency of a UGT2B10 splice variant that leads to lower glucuronidation of cotinine, contributing to the higher plasma cotinine levels observed in this population for a given number of cigarettes smoked[5].
Comparative Analysis of Cotinine and this compound Levels
While extensive research has documented ethnic differences in cotinine levels, direct comparative data for this compound have been less available. However, recent studies are beginning to shed light on this minor but important metabolite.
Established Ethnic Differences in Cotinine Levels
Numerous studies have consistently shown that for a similar number of cigarettes smoked per day, Black smokers have significantly higher serum cotinine levels compared to White or Mexican American smokers[6][7]. For instance, one national study found that serum cotinine levels in Black smokers were substantially higher across all levels of cigarette consumption[7]. This difference is attributed to a combination of factors, including potentially higher nicotine intake per cigarette and slower clearance of cotinine, partly due to the aforementioned differences in glucuronidation[5][8][9].
Emerging Data on this compound Levels Across Ethnic Groups
A recent comprehensive study quantified ten nicotine metabolites in the urine of Japanese American, Native Hawaiian, and White smokers, providing valuable direct comparative data on this compound[10]. The findings from this study are summarized in the table below.
| Ethnic Group | Mean Urinary this compound (% of Total Nicotine Equivalents) |
| Japanese Americans | 2.5 ± 0.8% |
| Native Hawaiians | Not explicitly stated, but within the overall range |
| Whites | 2.9 ± 3.6% |
| Data adapted from Murphy et al., 2023[10] |
The study found that the mean percentage of urinary this compound was similar across the ethnic groups studied, with a range of 2.5% in Japanese Americans to 2.9% in Whites[10]. This suggests that the N-oxidation pathway of cotinine may be less influenced by the significant ethnic variations observed in the primary CYP2A6-mediated C-oxidation pathway. A thesis from the University of Minnesota also investigated the distribution of this compound in three ethnic groups and concluded that its formation was not dependent on CYP2A6 activity, which aligns with these findings[1].
Methodologies for the Quantification of this compound
Accurate and sensitive analytical methods are essential for the reliable quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.
Experimental Protocol: Quantification of Urinary this compound by LC-MS/MS
This protocol outlines a validated method for the simultaneous analysis of nicotine and its metabolites, including this compound, in human urine.
Materials:
-
Urine samples
-
This compound standard
-
Isotopically labeled internal standard (e.g., cotinine-d3-N-oxide)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium acetate
-
Deionized water
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge samples at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer a 100 µL aliquot of the supernatant to a clean tube.
-
Add 10 µL of the internal standard solution.
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 6.8).
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a 5-10 µL aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program optimized for the separation of all target analytes.
-
Flow rate: 0.3-0.5 mL/min.
-
Column temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) mode.
-
Optimize MRM transitions for this compound (e.g., precursor ion > product ion) and the internal standard.
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of this compound using a calibration curve prepared with known standards.
-
Visualizing Metabolic and Experimental Pathways
To better illustrate the complex processes involved, the following diagrams have been generated.
Nicotine Metabolism Pathway
Caption: Major metabolic pathways of nicotine.
Experimental Workflow for this compound Quantification
Caption: Workflow for urinary this compound analysis.
Conclusion and Future Directions
The investigation into this compound levels across different ethnic groups reveals a complex interplay of genetics and metabolism. While significant ethnic variations exist in the primary pathways of nicotine metabolism, leading to marked differences in cotinine levels, the minor pathway of cotinine N-oxidation appears to be less affected by these factors. The data available to date suggest that the proportion of cotinine metabolized to this compound is relatively consistent across Japanese American and White smokers.
However, further research is warranted to expand these findings to other ethnic populations, such as individuals of African and Hispanic descent, and to elucidate the specific enzymes responsible for cotinine N-oxidation and their genetic variants. A deeper understanding of these metabolic nuances will ultimately enhance our ability to assess tobacco-related health risks and develop more personalized strategies for smoking cessation and disease prevention.
References
-
Murphy, S. E., et al. (2016). Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6. Chemical Research in Toxicology, 29(10), 1634–1644. [Link]
-
Caraballo, R. S., et al. (1998). Racial and ethnic differences in serum cotinine levels of cigarette smokers: Third National Health and Nutrition Examination Survey, 1988-1991. JAMA, 280(2), 135–139. [Link]
-
Zhang, Y. (2021). Analysis of Nicotine Metabolites in Three Ethnic Groups. University of Minnesota. [Link]
-
Signorello, L. B., et al. (2009). Racial differences in serum cotinine levels of smokers. Cancer Epidemiology, Biomarkers & Prevention, 18(7), 2083–2088. [Link]
-
Murphy, S. E., et al. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. Drug Metabolism and Disposition, 51(5), 626-634. [Link]
-
Benowitz, N. L., et al. (2006). Racial differences in cotinine among tobacco-exposed children. Pediatrics, 117(2), e251-e257. [Link]
-
Pérez-Stable, E. J., et al. (1998). Racial and ethnic differences in serum cotinine levels of cigarette smokers: Third National Health and Nutrition Examination Survey, 1988-1991. JAMA, 280(2), 135-139. [Link]
-
Al Koudsi, N., et al. (2020). Low cotinine glucuronidation results in higher serum and saliva cotinine in African American compared to White smokers. Cancer Epidemiology, Biomarkers & Prevention, 29(1), 139-146. [Link]
-
Bloom, J., et al. (2013). Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. Pharmacogenomics, 14(1), 29-37. [Link]
-
Murphy, S. E., et al. (2013). Nicotine metabolism and smoking: ethnic differences in the role of P450 2A6. Chemical research in toxicology, 26(8), 1133–1143. [Link]
-
Cashman, J. R., & Zhang, J. (2006). Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. Future Medicine, 1(4), 469-483. [Link]
-
Krueger, S. K., et al. (2018). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Molecular Cancer Research, 16(5), 826-835. [Link]
-
Feng, J., et al. (2022). Urinary Nicotine Metabolites and Self-Reported Tobacco Use Among Adults in the Population Assessment of Tobacco and Health (PATH) Study, 2013-2014. Nicotine & Tobacco Research, 24(5), 768-777. [Link]
-
Shimizu, M., et al. (2014). Survey of variants of human flavin-containing monooxygenase 3 (FMO3) and their drug oxidation activities. Drug Metabolism and Pharmacokinetics, 29(2), 134-142. [Link]
-
Pérez-Stable, E. J., et al. (2020). Racial and Ethnic Differences in Serum Cotinine Levels of Cigarette Smokers—Third National Health and Nutrition Examination Survey, 1988–1991. JAMA, 324(1), 94-96. [Link]
-
Kim, Y., et al. (2023). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Molecules, 28(23), 7685. [Link]
-
Falcone, M., et al. (2022). Racial disparities in intensity of smoke exposure and nicotine intake among low-dependence smokers. Journal of the National Cancer Institute, 114(1), 115-122. [Link]
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low cotinine glucuronidation results in higher serum and saliva cotinine in African American compared to White smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racial differences in serum cotinine levels of smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racial and ethnic differences in serum cotinine levels of cigarette smokers: Third National Health and Nutrition Examination Survey, 1988-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Racial disparities in intensity of smoke exposure and nicotine intake among low-dependence smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2’-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cotinine-N-oxide
This guide provides essential safety protocols and operational plans for the handling and disposal of Cotinine-N-oxide. As a metabolite of cotinine and a derivative of nicotine, this compound warrants a high degree of caution. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely, ensuring both personal protection and the integrity of their research. Our approach is grounded in the precautionary principle, adopting the most stringent safety data available to mitigate all potential risks.
Hazard Assessment & Risk Mitigation: The "Why" Behind the Precautions
Understanding the risk is the first step in mitigating it. While some safety data sheets (SDS) for this compound lack comprehensive toxicological data, others provide severe hazard classifications[1]. A particularly detailed SDS from Cayman Chemical classifies the compound as acutely toxic and a severe irritant[2]. Given the high toxicity of its parent compound, nicotine, we must assume this compound possesses a similar or significant hazard profile. The principle of "as low as reasonably achievable" (ALARA) exposure is paramount.
The primary risks associated with this compound are acute toxicity through all major routes of exposure and severe damage to eyes and skin[2]. Therefore, our defense strategy is a multi-layered barrier system, utilizing engineering controls and a comprehensive Personal Protective Equipment (PPE) ensemble to prevent any contact.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | Prevents ingestion through contaminated hands or surfaces. Strict no-mouth-pipetting and hand-washing protocols are essential. |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin | Requires complete skin protection. Double-gloving and full-coverage lab coats or coveralls are necessary. |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Mandates the use of engineering controls (fume hood) and, for certain procedures, respiratory protection to prevent inhalation of airborne particles. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Requires robust eye and face protection beyond standard safety glasses, such as chemical splash goggles and a face shield. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Reinforces the need for high-quality, chemically resistant gloves and immediate decontamination upon suspected contact. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Dictates that all waste must be collected and disposed of as hazardous chemical waste, never poured down the drain.[2] |
| Data synthesized from the Cayman Chemical Safety Data Sheet for (1'S,2'S)-Nicotine-1'-oxide.[2] |
Mandatory Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a critical component of a validated safety system. Based on the severe hazard profile, the following PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Justification & Best Practices |
| Hand Protection | Double-gloving: Nitrile inner and outer gloves. | The use of two pairs of gloves provides redundancy. If the outer glove is torn or contaminated, the inner glove provides a temporary barrier, allowing the user to safely remove the compromised outer glove and re-glove without breaking containment. Always inspect gloves for integrity before use.[1][3] |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 rated) AND a full-face shield. | Due to the classification of "Causes serious eye damage," both impact and splash protection are required.[2][4] A face shield protects the entire face from splashes that could otherwise circumvent goggles.[3] |
| Body Protection | Disposable, solid-front chemical-resistant coveralls (Tychem® or similar) or a chemical-resistant apron over a long-sleeved lab coat. | Full skin coverage is non-negotiable given the "Fatal in contact with skin" warning.[2][3] Disposable coveralls are preferred as they can be discarded as hazardous waste, minimizing cross-contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) for weighing solids. A full-face or half-mask air-purifying respirator (APR) with organic vapor/particulate cartridges for higher-risk tasks. | This is crucial to prevent inhalation of fine powders, which can become easily aerosolized.[2][4] All respirator use must be in accordance with a documented respiratory protection program, including medical clearance and annual fit testing, as mandated by OSHA (29 CFR 1910.134).[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes. Disposable shoe covers. | Protects feet from spills. Shoe covers provide an additional barrier and can be easily removed and disposed of upon exiting the work area, preventing the tracking of contaminants.[3] |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step workflow minimizes the potential for error and exposure. The following protocol outlines the safe handling of this compound from preparation to use.
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for handling this compound.
Emergency Protocols: Spill and Exposure Response
Preparedness is key to managing unexpected events. All personnel must be trained on these procedures before beginning work.
A. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
B. Spill Management
The response to a spill depends on its scale. For any spill, the immediate priority is to alert others and evacuate the area if necessary.
-
Small Spill (Contained within a fume hood):
-
Large Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.[2] this compound and all materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Disposal Pathway
Caption: Waste segregation pathway for this compound.
Procedure:
-
Solid Waste: All contaminated solid items, including PPE, disposable labware, and absorbed spill materials, must be placed in a clearly labeled, sealed hazardous waste container for solids.[1][6]
-
Liquid Waste: Unused solutions must be segregated into appropriate aqueous or organic hazardous waste containers. Never mix incompatible waste streams.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents, including "this compound," and kept sealed when not in use.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, which will use a licensed hazardous material disposal company.[1][2]
References
- Cleanchem Laboratories.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Nicotine. [Link]
-
International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 0519 - NICOTINE. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. [Link]
-
NT WorkSafe. (2022). Hazardous chemicals - personal protective equipment (PPE). [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
-
National Institutes of Health (NIH). OSHA Laboratory Standard. [Link]
-
Brigham Young University. A Chemists' Guide to PPE. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
